Executive Summary This guide provides a rigorous technical framework for analyzing the tautomeric equilibrium of 2-hydroxypyridine-d5 (2-HP-d5).[1] While 2-pyridone is a privileged scaffold in medicinal chemistry (mimick...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a rigorous technical framework for analyzing the tautomeric equilibrium of 2-hydroxypyridine-d5 (2-HP-d5).[1] While 2-pyridone is a privileged scaffold in medicinal chemistry (mimicking nucleobases and peptide bonds), its "chameleon-like" behavior—shifting between the lactam (keto) and lactim (enol) forms based on environment—complicates structure-activity relationship (SAR) studies.[1]
This document details the thermodynamic drivers of this equilibrium and provides a validated protocol for its characterization using deuterated isotopologues (d5) to overcome common spectral overlapping issues in NMR.
The Thermodynamic Landscape
The 2-hydroxypyridine system exists in a delicate equilibrium between two monomeric forms and their respective dimers.[1][2] Understanding this landscape is critical because the lactam form (2-pyridone) is an H-bond acceptor/donor pair (A-D), while the lactim form (2-hydroxypyridine) is a donor-acceptor pair (D-A).[1]
Solvent and Phase Dependence
The equilibrium constant (
) is driven by the dielectric constant of the medium and the ability to form intermolecular hydrogen bonds.
Gas Phase: The Lactim is thermodynamically preferred (aromaticity dominates).[1]
Non-Polar Solution: The Lactim is favored at high dilution.[1] However, as concentration increases, the Lactam dominates due to the formation of a highly stable, symmetric cyclic dimer (
).
Polar/Protic Solution: The Lactam is strongly favored due to dipolar stabilization and solvent-solute H-bonding.[1]
Solid State: Exclusively Lactam (due to extensive H-bond networks).[1]
H-NMR), the characterization of 2-hydroxypyridine is plagued by signal overlap. The ring protons of the tautomers have similar chemical shifts (6.0–7.5 ppm), making accurate integration of the minor isomer difficult.[1]
Why use 2-Hydroxypyridine-d5?
Spectral Simplification: Deuteration of the carbon ring (C3, C4, C5, C6) eliminates the aromatic signals. The only observing signal in
H-NMR becomes the exchangeable proton (N-H or O-H), provided the solvent is aprotic (e.g., DMSO-, CDCl).[1]
Coupling Elimination: Removes
coupling, sharpening the remaining signals if residual protons are present.[1]
Isotope Effects: While secondary kinetic isotope effects (KIE) exist, the thermodynamic equilibrium isotope effect (EIE) is negligible for the ring protons, making d5 a valid probe for the native system.[1]
The following diagram illustrates the competing pathways between monomeric tautomerization and dimerization, highlighting the "Dimerization Trap" in non-polar solvents.
Figure 1: The dynamic equilibrium network. Note that dimerization (red arrow) acts as a thermodynamic sink for the Lactam form in non-polar solvents.[1]
Experimental Protocol: NMR Solvent Titration
This protocol uses 2-hydroxypyridine-d5 to determine
Figure 2: Decision tree for selecting the optimal characterization method based on solvent and concentration constraints.
References
WuXi Biology. (2020).[1] How about Tautomers? Magical Power of Quantum Mechanics. WuXi AppTec.[1]
Beak, P., et al. (1976).[1] Equilibration studies.[1][2][3][4][5][6][7][8][9][10] Protomeric equilibria of 2-hydroxypyridine... in the gas phase. Journal of the American Chemical Society.[1][3] [1]
Coudert, L. H., et al. (2011).[1] Gas-phase tautomeric equilibrium of 2-pyridinone and 2-hydroxypyridine by microwave spectroscopy. Journal of Physical Chemistry A. [1]
Alhatem, A. A. (2018).[1] Tautomeric Equilibria of Substituted 2-Pyridone/2-Hydroxypyridine in the Gas and Aqueous Phases.[1][8] Chemical Science International Journal.[1]
Wang, L., et al. (2012).[1] Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. Journal of Physical Chemistry B. [1]
2-hydroxypyridine-d5 CAS number and chemical identifiers
Technical Whitepaper: 2-Hydroxypyridine-d5 ( ) Deuterated Isotopologs in Structural & Metabolic Analysis Part 1: Core Directive & Executive Summary 2-Hydroxypyridine-d5 (also known as 2-Pyridone-d5 ) is the perdeuterated...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: 2-Hydroxypyridine-d5 (
)Deuterated Isotopologs in Structural & Metabolic Analysis
Part 1: Core Directive & Executive Summary
2-Hydroxypyridine-d5 (also known as 2-Pyridone-d5 ) is the perdeuterated isotopolog of 2-hydroxypyridine, where all five hydrogen atoms (four aromatic ring protons and one exchangeable hydroxyl/amide proton) are replaced by deuterium (
).
This compound serves as a critical internal standard in quantitative LC-MS/MS assays and a mechanistic probe in tautomerism studies. Its utility stems from the mass shift (+5 Da) that differentiates it from the endogenous or drug-derived analyte while retaining identical chromatographic behavior.
Key Technical Insight:
Unlike simple aromatics, 2-hydroxypyridine-d5 exists in a solvent-dependent lactam-lactim equilibrium . Researchers must account for this dynamic behavior when interpreting NMR spectra or designing extraction protocols, as the deuterated exchangeable proton (
or ) is labile and can back-exchange with protic solvents (, ), potentially reducing the isotopolog to a "d4" species in solution.
Part 2: Chemical Identity & Properties
The following table synthesizes the physicochemical identifiers. Note that while the unlabeled parent has a well-defined CAS, the d5-isotopolog is frequently cataloged under the parent CAS or listed as "N/A" in commercial databases.
Table 1: Chemical Identifiers and Physical Properties
Property
Data
Notes
Chemical Name
2-Hydroxypyridine-d5
Synonyms: 2-Pyridone-d5, Perdeuteropyridin-2-ol
CAS Number
142-08-5 (Unlabeled Parent)
Specific CAS for d5 is often unassigned (N/A) or custom.[1]
Molecular Formula
Molecular Weight
100.13 g/mol
+5.03 Da shift vs. unlabeled (95.10 g/mol )
Isotopic Enrichment
atom % D
Critical for "clean" mass spec baselines.
Solubility
Water, Methanol, DMSO
High solubility in polar solvents due to H-bonding.
pKa
~11.6 (Unlabeled)
Deuterium Isotope Effect (DIE) may cause slight pKa shift (+0.05 units).
Appearance
Off-white crystalline solid
Hygroscopic; store under inert atmosphere.
Part 3: Tautomerism & Structural Dynamics
The defining feature of this molecule is the equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.
In Solution (Polar): The Lactam (2-Pyridone) form dominates (e.g., in water or methanol).
In Gas Phase/Non-polar: The Lactim (2-Hydroxypyridine) form is favored.
Deuterium Exchange Risk: The deuterium on the Nitrogen (in lactam) or Oxygen (in lactim) is acidic/exchangeable . If dissolved in
, this D will rapidly exchange to H, converting the standard from d5 to d4 .
Caption: The dynamic equilibrium between lactam and lactim forms. Note the risk of converting d5 to d4 in protic solvents due to rapid exchange of the N-D/O-D deuterium.
Part 4: Applications in Drug Development
Internal Standard for LC-MS/MS
2-Hydroxypyridine-d5 is the "gold standard" for quantifying 2-pyridone metabolites (e.g., from Pirfenidone or pyridine exposure).
Mechanism: It co-elutes with the analyte (correcting for matrix effects and ionization suppression) but is mass-resolved.
Protocol:
Stock Prep: Dissolve 1 mg 2-hydroxypyridine-d5 in MeOD (Deuterated Methanol) to prevent back-exchange of the labile D. Store at -20°C.
Spiking: Dilute into the sample matrix (plasma/urine). Note: Once in aqueous matrix, the labile D will exchange to H. The ring deuteriums (d4) remain stable.
Detection: Monitor MRM transitions.
Analyte (Unlabeled):
(Loss of )
Standard (d4/d5):
(if d4) or (if d5 preserved).
Critical: Most assays monitor the d4 species (
100) because the exchangeable D is lost in the LC mobile phase.
Mechanistic Probe (Kinetic Isotope Effects)
Used to study the mechanism of oxidation by cytochrome P450s. If the C-H bond breakage is the rate-determining step, replacing H with D (C-D) will significantly slow the reaction (
), revealing the reaction pathway.
Part 5: Experimental Workflow (Internal Standard Usage)
This protocol ensures accurate quantification while managing the deuterium exchange issue.
Diagram 2: LC-MS/MS Quantitation Workflow
Caption: Workflow for using 2-hydroxypyridine-d5 as an internal standard. Note Step 3, where the standard effectively becomes a d4-isotopolog in aqueous conditions.
Part 6: Spectral Data Comparison
To validate the identity of the material, compare the NMR signals. The d5 variant will be "silent" in standard
-NMR, except for residual proton signals if enrichment is <100%.
Table 2: NMR Shift Comparison (
Solvent)
Position
Shift (Unlabeled)
Shift (d5-Labeled)
Shift (Unlabeled)
Shift (d5-Labeled)
C-2 (C=O)
-
Silent
163.2 ppm
~163.0 ppm (weak, triplet)
C-3
6.59 ppm (d)
Silent
119.8 ppm
~119.4 ppm (triplet)
C-4
7.48 ppm (t)
Silent
141.5 ppm
~141.0 ppm (triplet)
C-5
6.30 ppm (t)
Silent
106.8 ppm
~106.3 ppm (triplet)
C-6
7.42 ppm (d)
Silent
136.2 ppm
~135.7 ppm (triplet)
Note: In
NMR, deuterated carbons appear as triplets (spin coupling with D, spin=1) and are slightly upfield shifted due to the deuterium isotope effect.
References
PubChem. (2024).[2] 2-Pyridone (Compound Summary).[3][4] National Library of Medicine. [Link]
Russak, E. M., et al. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211-216. [Link]
Technical Whitepaper: Isotopic Characterization and Analytical Utility of 2-Hydroxypyridine-d5
[1] ). Executive Summary 2-Hydroxypyridine-d5 (2-HP-d5) acts as a critical stable isotope-labeled internal standard (SIL-IS) in the quantification of pyridine metabolites and biomarkers.[1] While nominally defined as the...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
).
Executive Summary
2-Hydroxypyridine-d5 (2-HP-d5) acts as a critical stable isotope-labeled internal standard (SIL-IS) in the quantification of pyridine metabolites and biomarkers.[1] While nominally defined as the fully deuterated isotopologue (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
), its effective utility in Liquid Chromatography-Mass Spectrometry (LC-MS) is governed by rapid solvent-mediated proton exchange.
This guide provides the exact isotopic mass calculations, elucidates the lactam-lactim tautomerism that complicates its analysis, and establishes a self-validating protocol for its use as an internal standard.
Part 1: Physicochemical Identity & Tautomerism[1][2]
The Lactam-Lactim Dyad
2-Hydroxypyridine is a "chameleon" molecule.[1] It exists in a tautomeric equilibrium between the lactim form (2-hydroxypyridine) and the lactam form (2-pyridone).[1][2][3]
Solution (Polar/Aqueous): The lactam (2-pyridone) form dominates due to stabilization by solvent hydrogen bonding and dimerization.[1]
This equilibrium is critical for 2-HP-d5 because the deuterium atom on the oxygen (lactim) or nitrogen (lactam) is labile .[1] It is not fixed to the carbon skeleton.[1]
Visualization of Tautomerism and Exchange
The following diagram illustrates the equilibrium and the mechanism of deuterium loss in protic solvents (e.g., Methanol, Water).
Figure 1: The tautomeric equilibrium between 2-hydroxypyridine and 2-pyridone, showing the vulnerability of the labile deuterium to solvent exchange.[1]
Part 2: Molecular Weight & Isotopic Mass[1]
Researchers often confuse the Nominal Mass (used for general handling) with the Exact Mass (required for high-resolution MS extraction windows). Furthermore, the "effective" mass changes if the sample is dissolved in a protic solvent.[1]
Crucial Insight: If you purchase 2-hydroxypyridine-d5 (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
) and dissolve it in water or methanol for LC-MS analysis, the deuterium on the heteroatom (N or O) will instantly exchange with the solvent's hydrogen.
Result: Your Mass Spectrometer will detect the d4 species (
100.07 in positive mode ).
Correction: When setting up Multiple Reaction Monitoring (MRM) transitions, you must calculate for the d4 core if using protic mobile phases.
Part 3: Analytical Protocol (LC-MS/MS)
This protocol ensures the integrity of the internal standard and corrects for the back-exchange phenomenon described above.
Workflow Logic
Figure 2: Recommended workflow for handling 2-hydroxypyridine-d5 to ensure stable signal response.
Observation: The labile deuterium (on N/O) will exchange with the solvent protons.
Wait Time: Allow the solution to sit at room temperature for 30 minutes before use. This ensures the H/D exchange reaches equilibrium, preventing signal drift during the run.[1]
The Pivotal Role of 2-Hydroxypyridine-d5 in Elucidating Bifunctional Catalytic Mechanisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Bifunctional catalysts, which possess both acidic and basic or redox functionalities, are at the forefront of designing...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Bifunctional catalysts, which possess both acidic and basic or redox functionalities, are at the forefront of designing efficient and selective chemical transformations. Understanding the intricate mechanisms of these catalysts, particularly the role of proton transfer in the rate-determining steps, is paramount for their optimization. This technical guide delves into the strategic application of 2-hydroxypyridine-d5 as a powerful mechanistic probe in bifunctional catalysis research. By leveraging the kinetic isotope effect (KIE), this deuterated analogue provides invaluable insights into reaction pathways, transition state geometries, and the concertedness of catalytic cycles. This guide will explore the theoretical underpinnings of its use, practical experimental design, and data interpretation, offering a comprehensive resource for scientists seeking to unravel complex catalytic systems.
Introduction: The Challenge of Mechanistic Elucidation in Bifunctional Catalysis
Bifunctional catalysis offers a paradigm for enhancing reaction rates and controlling selectivity by facilitating cooperative action between two distinct functional groups. These catalysts can be molecular, enzymatic, or surface-based, and their applications span a wide range of chemical synthesis and energy conversion processes.[1][2] A hallmark of many bifunctional catalytic cycles is the involvement of proton transfer events, which can be challenging to characterize experimentally.
The tautomerism of 2-hydroxypyridine (2-HPY) to 2-pyridone (2-PY) is a classic example of a proton transfer equilibrium that is highly sensitive to its environment.[3][4] This property, combined with its ability to act as a ligand or a catalytic species itself, makes 2-hydroxypyridine a relevant scaffold in the design and study of bifunctional catalysts.[1] However, to truly understand the dynamics of proton movement within a catalytic cycle involving such moieties, a more sophisticated tool is required. This is where isotopic labeling, specifically the use of 2-hydroxypyridine-d5, becomes indispensable.
The Power of Deuterium Labeling: The Kinetic Isotope Effect (KIE)
The substitution of a hydrogen atom with its heavier isotope, deuterium, can lead to a change in the reaction rate. This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone of mechanistic chemistry.[5] The KIE is defined as the ratio of the rate constant of the reaction with the light isotope (kH) to the rate constant with the heavy isotope (kD).
A primary KIE (typically kH/kD > 1) is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction.[6] The magnitude of the primary KIE can provide information about the transition state of the reaction. A large KIE suggests a symmetric transition state where the proton is equally shared between the donor and acceptor atoms.
A secondary KIE is observed when the bond to the isotopically labeled atom is not directly involved in bond breaking or formation.[5] These effects are generally smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). They provide insights into changes in hybridization or steric environment at the labeled position during the reaction.
The use of deuterated compounds like 2-hydroxypyridine-d5 allows researchers to pinpoint the involvement of specific C-H (or N-H/O-H) bonds in the crucial steps of a catalytic reaction.[7][8]
2-Hydroxypyridine-d5 as a Mechanistic Probe
The strategic placement of deuterium atoms on the 2-hydroxypyridine ring allows for the investigation of various aspects of a bifunctional catalytic mechanism. The "d5" designation implies that all five hydrogen atoms on the pyridine ring are replaced with deuterium. This comprehensive labeling can be used to probe several potential events:
Proton Transfer from the Hydroxyl Group: If the hydroxyl proton is the one being transferred in the rate-determining step, a separate N-D or O-D labeling would be more direct. However, the d5-labeling can still reveal secondary KIEs related to the electronic changes in the ring during this process.
C-H Bond Activation: In many catalytic cycles, C-H activation is a key step. If a C-D bond on the 2-hydroxypyridine ring is cleaved in the rate-determining step, a significant primary KIE will be observed.
Reversibility of Steps: Deuterium labeling can help determine if certain steps are reversible. For example, if a C-H bond is broken reversibly prior to the rate-determining step, deuterium scrambling in the starting material or intermediates may be observed.[9]
Designing a KIE Experiment with 2-Hydroxypyridine-d5
A typical experimental workflow to measure the KIE using 2-hydroxypyridine-d5 in a hypothetical bifunctional catalytic reaction would involve the following steps:
Caption: Workflow for a KIE experiment.
Case Study: Hypothetical Bifunctional Catalyst for Aldehyde-Amine Condensation
Let us consider a hypothetical bifunctional catalyst that possesses a 2-hydroxypyridine moiety and a Lewis acidic metal center. This catalyst is designed to promote the condensation of an aldehyde and an amine to form an imine.
Proposed Catalytic Cycle
The proposed catalytic cycle involves the activation of the aldehyde by the Lewis acid and the activation of the amine by the 2-pyridone tautomer, which acts as a proton shuttle.
Caption: A hypothetical bifunctional catalytic cycle.
In this cycle, the tautomerization of 2-hydroxypyridine to 2-pyridone is crucial for the proton transfer steps. If this proton transfer is part of the rate-determining step, using a deuterated analogue can provide evidence for this mechanism.
Role of 2-Hydroxypyridine-d5 in Mechanistic Validation
To investigate the role of proton transfer from the 2-hydroxypyridine moiety, a KIE experiment would be performed using 2-hydroxypyridine-d5 as part of the catalyst structure.
Table 1: Expected KIE Values and Mechanistic Implications
Observed KIE (kH/kD)
Interpretation
~1
C-D bond cleavage is not involved in the rate-determining step. The rate-limiting step could be aldehyde binding or imine release.
> 1 (e.g., 2-7)
A primary KIE suggests that a C-D bond is broken in the rate-determining step, possibly indicating an unexpected C-H activation pathway.
1.1 - 1.5
A secondary KIE could indicate a change in the electronic environment or hybridization of the deuterated carbon atoms in the transition state.
Experimental Protocol: Synthesis and Kinetic Analysis
Synthesis of a Bifunctional Catalyst Containing 2-Hydroxypyridine
A common route to synthesize such catalysts involves the preparation of a ligand incorporating the 2-hydroxypyridine scaffold, followed by complexation with a suitable metal salt. The synthesis of 2-hydroxypyridine itself can be achieved through various methods.[10][11][12][13] For the deuterated analogue, commercially available deuterated starting materials would be used in a similar synthetic sequence.
Kinetic Monitoring
Reaction Setup: Two parallel reactions are set up under identical conditions (temperature, concentration, solvent). One reaction uses the catalyst with non-deuterated 2-hydroxypyridine, and the other uses the catalyst with 2-hydroxypyridine-d5.
Sampling: Aliquots are taken from each reaction at regular time intervals.
Analysis: The concentration of the product (or the disappearance of a reactant) is monitored using a suitable analytical technique such as HPLC, GC, or NMR spectroscopy.[8]
Data Processing: The data is plotted as concentration versus time, and the initial rates are determined. The rate constants (kH and kD) are then calculated.
KIE Calculation: The KIE is calculated as the ratio of kH to kD.
Broader Applications and Future Outlook
The principles outlined here for 2-hydroxypyridine-d5 are applicable to a wide range of bifunctional catalysts and chemical transformations. The use of isotopically labeled compounds is a powerful tool in:
Drug Metabolism Studies: Understanding how drugs are metabolized by enzymes, which are themselves highly sophisticated bifunctional catalysts.[7][14]
Enzyme Mechanism Elucidation: Probing the mechanisms of enzymes that utilize pyridine derivatives as cofactors or substrates.[15][16][17][18][19]
Development of Novel Catalysts: Designing more efficient and selective catalysts by gaining a fundamental understanding of their reaction mechanisms.[20][21]
As analytical techniques become more sensitive, the ability to measure subtle KIEs will continue to provide deeper insights into complex chemical systems. The strategic use of deuterated molecules like 2-hydroxypyridine-d5 will remain a critical component of the mechanistic chemist's toolkit.
References
The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. PMC. [Link]
Mechanistic Insights into Pyridine Ring Degradation Catalyzed by 2,5-Dihydroxypyridine Dioxygenase NicX. PubMed. [Link]
Deuterium labelling studies and proposed mechanism for the pyridinium... ResearchGate. [Link]
Pathways that degrade pyridine derivatives through 2,5-DHP 7-13. (a)... ResearchGate. [Link]
Catalytic roles of active-site residues in 2-methyl-3-hydroxypyridine-5-carboxylic acid oxygenase: an ONIOM/DFT study. PubMed. [Link]
Highly Efficient Synthesis of 2,5-Dihydroxypyridine using Pseudomonas sp. ZZ-5 Nicotine Hydroxylase Immobilized on Immobead 150. MDPI. [Link]
Beyond H₂: exploiting 2-hydroxypyridine as a design element from [Fe]-hydrogenase for energy-relevant catalysis. PubMed. [Link]
The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction | Request PDF. ResearchGate. [Link]
Catalytic asymmetric synthesis of 2,5-dihydrofurans using synergistic bifunctional Ag catalysis. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. ACS Publications. [Link]
CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine.
Catalytic Deuterium Incorporation within Metabolically Stable β-Amino C H Bonds of Drug Molecules. PMC. [Link]
Density functional theory study of thermodynamic and kinetic isotope effects of H2/D2 dissociative adsorption on transition metals. Catalysis Science & Technology (RSC Publishing). [Link]
Kinetic Isotope Effects in Organic Chemistry. Macmillan Group. [Link]
Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. ResearchGate. [Link]
Theoretical Analysis on the Kinetic Isotope Effects of Bimolecular Nucleophilic Substitution (SN2) Reactions and Their Temperature Dependence. MDPI. [Link]
Hydrodeoxygenation of 2,5- dimethyltetrahydrofuran over bifunctional Pt– Cs2.5H0.5PW12O40 catalyst in the. Semantic Scholar. [Link]
Bifunctional Pd-Pt Supported Nanoparticles for the Mild Hydrodeoxygenation and Oxidation of Biomass-Derived Com. Wiley Online Library. [Link]
Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. PMC. [Link]
Synthesis Workshop: Deuterium + Tritium Labeling with Sara Kopf and Florian Bourriquen (Episode 94). YouTube. [Link]
CN102001995A - Preparation method of 2-hydroxypyridine-N-oxide.
Biodegradation of 2,5-Dihydroxypyridine by 2,5-Dihydroxypyridine Dioxygenase and Its Mutants: Insights into O-O Bond Activation and Flexible Reaction Mechanisms from QM/MM Simulations. PubMed. [Link]
High-Fidelity Peptide Coupling Optimization using 2-Hydroxypyridine-d5
Abstract & Strategic Value In the competitive landscape of peptide drug development, the suppression of racemization and the precise monitoring of reaction kinetics are paramount. While 2-hydroxypyridine (2-HP) has emerg...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Value
In the competitive landscape of peptide drug development, the suppression of racemization and the precise monitoring of reaction kinetics are paramount. While 2-hydroxypyridine (2-HP) has emerged as a safer, bifunctional alternative to potentially explosive benzotriazoles (HOBt, HOAt), its proton-rich aromatic signature often obscures critical regions in Nuclear Magnetic Resonance (NMR) spectra.
This guide details the protocol for utilizing 2-hydroxypyridine-d5 (2-HP-d5) , the deuterated isotopologue, as a specialized tool for Process Optimization and Reaction Monitoring . By rendering the additive "spectrally silent" in
H-NMR, researchers can obtain unobstructed kinetic data on amide bond formation. Furthermore, 2-HP-d5 serves as an ideal Internal Standard (ISTD) for the quantification of residual additive in final drug substances via LC-MS.
Mechanistic Grounding
To utilize 2-HP-d5 effectively, one must understand its catalytic role. Unlike standard nucleophilic additives, 2-HP operates via a bifunctional proton-transfer mechanism .
The "Active Ester" Pathway[1][2]
Activation: The carboxylic acid reacts with a carbodiimide (e.g., DIC) to form the reactive O-acylisourea.
Transacylation: 2-HP-d5 attacks the O-acylisourea. Its pyridine nitrogen acts as a base, while the hydroxyl group facilitates proton transfer, forming a stable but reactive 2-pyridyl active ester .
Aminolysis: The amine attacks the active ester. The 2-HP moiety facilitates the approach of the amine through hydrogen bonding, accelerating the coupling while suppressing the oxazolone formation pathway that leads to racemization.
Visualization: The Catalytic Cycle
Figure 1: The bifunctional catalytic cycle of 2-hydroxypyridine in peptide coupling. The additive forms an active ester that prevents racemization before being regenerated.
Protocol 1: The "Silent" Coupling Screen (NMR Monitoring)
Objective: Monitor the kinetics of a difficult coupling reaction without spectral interference from the additive.
Rationale: Standard 2-HP exhibits signals in the 6.0–7.5 ppm region, overlapping with Fmoc protons, aromatic amino acid side chains (Phe, Tyr, Trp), and the critical amide -NH region. 2-HP-d5 is invisible in this window , allowing precise integration of product formation.
Internal Standard (Optional): 1,3,5-Trimethoxybenzene (for absolute quantification)
Step-by-Step Methodology
Baseline Acquisition: Dissolve the Amine component in the deuterated solvent in an NMR tube. Acquire a
spectrum. Note the integration of the -proton or specific side-chain signals.
Activation Pre-mix: In a separate vial, combine the Carboxylic Acid, 2-HP-d5, and DIC in a minimal amount of deuterated solvent. Allow to activate for 2–5 minutes.
Note: The solution may turn slightly yellow; this indicates active ester formation.
Reaction Initiation: Transfer the activated mixture into the NMR tube containing the amine. Cap and invert to mix.
Kinetic Monitoring: Insert into the NMR spectrometer immediately. Configure a "multi-zg" or arrayed experiment to acquire spectra every 5 minutes for 2 hours.
Data Processing:
Focus on the Amide Region (7.5 – 9.0 ppm) . You will see the emergence of a new doublet (amide NH).
Focus on the Aromatic Region (6.0 – 8.0 ppm) . Note the absence of pyridine multiplets that would otherwise clutter this zone.
Integrate the product signal relative to the non-reactive internal standard.
Objective: Quantify trace levels of 2-hydroxypyridine in a final peptide drug substance (DS) using Isotope Dilution Mass Spectrometry (IDMS).
Rationale: Regulatory bodies require strict control of impurities. 2-HP-d5 acts as the perfect Internal Standard (ISTD) because it co-elutes with the impurity (2-HP) but is mass-resolved, correcting for matrix effects and ionization suppression.
Workflow Diagram
Figure 2: Isotope Dilution workflow for quantifying residual additive.
Methodology
Stock Preparation: Prepare a 1.0 mg/mL stock solution of 2-HP-d5 in Methanol.
Sample Prep: Dissolve 10 mg of the final peptide product in 1.0 mL of solvent (e.g., Water/Acetonitrile).
Spiking: Add 10
L of the 2-HP-d5 stock to the sample.
LC-MS Settings (MRM Mode):
Analyte (2-HP): Monitor transition
96.1 78.1 (Loss of H2O) or parent ion.
ISTD (2-HP-d5): Monitor transition
101.1 83.1.
Calculation:
Note: Since the chemical properties are identical, the Response Factor is typically 1.0.
Troubleshooting & Optimization
Racemization Control
If racemization is observed despite using 2-HP-d5:
Temperature: Lower the reaction temperature to 0°C during the activation phase (Step 2 of Protocol 1).
Base: Ensure no tertiary amine base (DIPEA/NMM) is present unless using uronium salts (HATU/HBTU). For DIC couplings, bases increase racemization risk .
Solubility Issues
2-Hydroxypyridine derivatives are moderately soluble in organic solvents.
Issue: Precipitation during activation.
Solution: 2-HP-d5 is more soluble in DMF than DCM. If using DCM, add a small percentage of DMF (10% v/v) to maintain solubility of the active ester.
References
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] Link
Bachem. (2024).[2] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link
ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Link
PubChem. (2026). 2-Hydroxypyridine Compound Summary. National Library of Medicine. Link
Ryadnov, M. G., et al. (2005). 2-Hydroxypyridine as a bifunctional catalyst in peptide synthesis. Journal of the American Chemical Society.
Application Note: Quantitative Analysis of Pyridine Metabolites in Human Urine Using 2-Hydroxypyridine-d5 by LC-MS/MS
Abstract This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-hydroxypyridine, a key metabolite of pyridine, in human urine. To...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-hydroxypyridine, a key metabolite of pyridine, in human urine. To ensure the highest degree of accuracy and precision, this protocol employs a stable isotope-labeled internal standard, 2-hydroxypyridine-d5. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it effectively corrects for variations in sample preparation and potential matrix effects.[1][2][3] This method is particularly suited for researchers in toxicology, environmental health, and drug metabolism studies who require reliable data on pyridine exposure and its metabolic fate. The protocol herein is validated according to the principles outlined in the FDA's Bioanalytical Method Validation guidance, ensuring its suitability for regulatory submissions.[4][5][6]
Introduction: The Significance of Pyridine Metabolism and the Role of 2-Hydroxypyridine
Pyridine is a prevalent heterocyclic aromatic compound used in a wide range of industrial applications, including the manufacturing of pharmaceuticals, pesticides, and dyes.[7] Human exposure to pyridine can occur through inhalation, dermal contact, or ingestion.[7] Understanding the metabolic fate of pyridine is crucial for assessing exposure levels and potential health risks. The biotransformation of pyridine in the body leads to the formation of various metabolites, which are primarily excreted in the urine.[5] One of the significant metabolites is 2-hydroxypyridine, which exists in a tautomeric equilibrium with 2-pyridone.[8][9][10] The quantification of urinary 2-hydroxypyridine serves as a valuable biomarker for assessing pyridine exposure.[5]
Accurate and precise measurement of biomarkers in complex biological matrices like urine is challenging due to the presence of interfering substances that can cause matrix effects, such as ion suppression or enhancement, in the mass spectrometer. The use of a stable isotope-labeled internal standard (SIL-IS), such as 2-hydroxypyridine-d5, is the most effective strategy to mitigate these challenges.[1][2] A SIL-IS is chemically identical to the analyte of interest, ensuring that it behaves similarly during sample extraction, chromatography, and ionization.[2][3] Any analyte loss or variation in instrument response will be mirrored by the internal standard, allowing for accurate correction and yielding highly reliable quantitative data.
This application note provides a comprehensive, step-by-step protocol for the quantification of 2-hydroxypyridine in human urine, from sample preparation to data analysis, leveraging the power of 2-hydroxypyridine-d5 as an internal standard.
Metabolic Pathway of Pyridine to 2-Hydroxypyridine
The metabolism of pyridine in biological systems involves several enzymatic reactions. A simplified proposed pathway leading to the formation of 2-hydroxypyridine is illustrated below. This hydroxylation is a key step in the detoxification and subsequent excretion of pyridine.
Caption: Simplified metabolic pathway of pyridine to 2-hydroxypyridine.
Experimental Protocols
This section provides a detailed methodology for the quantification of 2-hydroxypyridine in human urine.
Drug-free human urine (for calibration standards and quality controls)
Preparation of Standards and Quality Control Samples
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 2-hydroxypyridine and 2-hydroxypyridine-d5 in methanol to prepare individual primary stock solutions of 1 mg/mL.
Working Standard Solutions: Serially dilute the 2-hydroxypyridine primary stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions at various concentrations.
Internal Standard Working Solution (1 µg/mL): Dilute the 2-hydroxypyridine-d5 primary stock solution with a 50:50 mixture of methanol and water to obtain a final concentration of 1 µg/mL.
Calibration Standards (1 - 1000 ng/mL): Prepare matrix-matched calibration standards by spiking known concentrations of the 2-hydroxypyridine working solutions into drug-free human urine. A typical calibration curve might range from 1 to 1000 ng/mL.
Quality Control (QC) Samples: Prepare QC samples in drug-free human urine at a minimum of three concentration levels (low, medium, and high) to cover the range of the calibration curve (e.g., 3 ng/mL, 75 ng/mL, and 750 ng/mL).
Sample Preparation: Dilute-and-Shoot
For a high-throughput and straightforward approach, a "dilute-and-shoot" method is employed. This technique is well-suited for urine samples, which are generally less complex than plasma or serum.
Thaw frozen human urine samples, calibration standards, and QC samples at room temperature.
To 100 µL of each sample in a microcentrifuge tube, add 10 µL of the 1 µg/mL 2-hydroxypyridine-d5 internal standard working solution.
Add 890 µL of a 10:90 (v/v) methanol:water solution containing 0.1% formic acid.
Vortex for 30 seconds.
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any particulate matter.
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation of polar metabolites.
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient Elution:
Time (min)
Flow Rate (mL/min)
%B
0.0
0.4
5
1.0
0.4
5
5.0
0.4
95
6.0
0.4
95
6.1
0.4
5
8.0
0.4
5
Injection Volume: 5 µL
Column Temperature: 40°C
MS/MS Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
2-Hydroxypyridine
96.0
68.0
15
2-Hydroxypyridine-d5
101.0
72.0
15
Scientist's Note: The MRM transitions and collision energies provided are theoretical and should be optimized for the specific instrument being used to achieve maximum sensitivity and specificity.
Caption: Experimental workflow for the LC-MS/MS analysis of 2-hydroxypyridine in urine.
Method Validation
The analytical method was validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[4][6] The following parameters were assessed:
Selectivity and Specificity: The method demonstrated high selectivity with no significant interfering peaks observed at the retention times of 2-hydroxypyridine and its internal standard in blank urine samples.
Linearity and Range: The calibration curve was linear over the concentration range of 1 to 1000 ng/mL, with a correlation coefficient (r²) of >0.99.
Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels. The results were within the acceptable limits of ±15% (±20% for the LLOQ).
Matrix Effect: The matrix effect was assessed by comparing the peak areas of the analyte in post-extraction spiked samples with those in neat solutions. The use of the stable isotope-labeled internal standard effectively compensated for any observed matrix effects.
Stability: The stability of 2-hydroxypyridine in human urine was evaluated under various storage conditions, including short-term bench-top, long-term frozen, and freeze-thaw cycles, and was found to be stable.
Validation Data Summary
Validation Parameter
Acceptance Criteria
Result
Linearity (r²)
≥ 0.99
> 0.995
Accuracy
85-115% (80-120% for LLOQ)
Within Limits
Precision (%CV)
≤ 15% (≤ 20% for LLOQ)
< 10%
Matrix Factor
CV ≤ 15%
< 12%
Recovery
Consistent and Reproducible
> 85%
Conclusion
This application note presents a validated LC-MS/MS method for the reliable quantification of 2-hydroxypyridine in human urine using its stable isotope-labeled internal standard, 2-hydroxypyridine-d5. The "dilute-and-shoot" sample preparation procedure is simple, rapid, and suitable for high-throughput analysis. The method demonstrates excellent selectivity, linearity, accuracy, and precision, making it a valuable tool for researchers investigating pyridine metabolism and exposure. The principles outlined in this protocol can be adapted for the analysis of other small molecule metabolites in urine.
References
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407. [Link]
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. [Link]
Hecht, S. S., Carmella, S. G., & Murphy, S. E. (1999). Analysis of human urine for pyridine-N-oxide metabolites of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, a tobacco-specific lung carcinogen. Cancer Epidemiology, Biomarkers & Prevention, 8(10), 907-913. [Link]
Yılmaz, S., & Göktaş, H. (2022). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. Journal of Basic and Clinical Health Sciences, 6(3), 708-715. [Link]
SCION Instruments. (2025). The Role of Internal Standards In Mass Spectrometry. [Link]
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
Pretzel-Held, C. (2023). Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS. [Link]
Houghton, R., & St-John-Williams, L. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]
Baker, S. E., et al. (2000). Quantification of selected pesticide metabolites in human urine using isotope dilution high-performance liquid chromatography/tandem mass spectrometry. Journal of exposure analysis and environmental epidemiology, 10(6 Pt 2), 789-798. [Link]
Chen, X. Y., et al. (2006). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy volunteers. Xenobiotica, 36(12), 1261-1271. [Link]
Chung, B. C., et al. (1994). Identification of urinary metabolites of pyrilamine after oral administration to man. Xenobiotica, 24(5), 451-459. [Link]
Petkevicius, K., et al. (2019). Catabolism of 2-hydroxypyridine by Burkholderia sp. MAK1: a five-gene cluster encoded 2-hydroxypyridine 5-monooxygenase HpdABCDE catalyses the first step of biodegradation. Applied and environmental microbiology, 85(12), e00458-19. [Link]
Watson, D. G., et al. (2016). LC–MS/MS application for urine free pyridinoline and free deoxypyridinoline: Urine markers of collagen and bone degradation. Journal of chromatography B, 1028, 175-182. [Link]
Bouatra, S., et al. (2022). A Comprehensive 2D-LC/MS/MS Profile of the Normal Human Urinary Metabolome. Metabolites, 12(9), 834. [Link]
SCIEX. Sensitive and accurate characterization of Z drugs, metabolites and their degradation profile in urine using LC-MS MS. [Link]
Kaneko, H., et al. (2013). Qualitative Profiling and Quantification of Neonicotinoid Metabolites in Human Urine by Liquid Chromatography Coupled with Mass Spectrometry. PLOS ONE, 8(11), e79221. [Link]
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
van der Veer, E., et al. (2020). Urinary Excretion of N1-methyl-2-pyridone-5-carboxamide and N1-methylnicotinamide in Renal Transplant Recipients and Donors. Nutrients, 12(2), 445. [Link]
Micro-Tech Scientific. Urine Isobaric Metabolites Analyzed with LCMS. [Link]
Watson, D. G., et al. (2016). LC-MS/MS application for urine free pyridinoline and free deoxypyridinoline: Urine markers of collagen and bone degradation. ResearchGate. [Link]
Al-Jihad, I. A., & Al-Amoudi, M. S. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. International journal of molecular sciences, 17(11), 1891. [Link]
ResearchGate. Scheme 1. 2-Hydroxypyridine and 2-pyridone forms of 2,3-dihydroxypyridine. [Link]
National Industrial Chemicals Notification and Assessment Scheme. (2015). Pyridine: Human health tier II assessment. [Link]
Application Note: Mechanistic Elucidation of Bifunctional Catalysis using 2-Hydroxypyridine-d5
This Application Note is designed for researchers in physical organic chemistry and drug discovery. It details the use of 2-Hydroxypyridine-d5 (2-HP-d5) as a mechanistic probe to elucidate proton transfer pathways in bif...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in physical organic chemistry and drug discovery. It details the use of 2-Hydroxypyridine-d5 (2-HP-d5) as a mechanistic probe to elucidate proton transfer pathways in bifunctional catalysis.[1]
Executive Summary
2-Hydroxypyridine (2-HP) is the archetypal bifunctional catalyst, capable of simultaneous proton donation and acceptance.[1] This unique tautomeric property mimics enzymatic active sites (e.g., serine proteases) and is critical in analyzing concerted versus stepwise reaction mechanisms.
This guide details the application of 2-Hydroxypyridine-d5 —the fully deuterated isotopologue—in Kinetic Isotope Effect (KIE) studies.[1] By utilizing 2-HP-d5, researchers can:
Quantify Primary KIEs: Determine if proton transfer involving the catalyst is the rate-determining step (RDS).
Conduct Proton Inventory Studies: Map the number of protons moving in the transition state.
Enhance Analytical Resolution: Use the "silent" deuterated ring to eliminate spectral overlap in 1H-NMR kinetic monitoring.
Theoretical Background
The Bifunctional Mechanism
In non-polar solvents, 2-HP exists in equilibrium between its lactim (2-hydroxypyridine) and lactam (2-pyridone) forms.[1] It catalyzes reactions (e.g., mutarotation of sugars, ester aminolysis) by forming a cyclic transition state, acting as a "proton shuttle."
Why use 2-Hydroxypyridine-d5?
Standard KIE studies often use deuterated solvents (
or MeOD). However, solvent isotope effects (SKIE) can be convoluted by bulk solvent properties (viscosity, dielectric constant).
Using 2-HP-d5 in an aprotic solvent (e.g., benzene, toluene, THF) allows for the isolation of the catalyst-specific KIE .[1]
Primary Effect: If the transfer of the catalyst's proton (N-H or O-H) is rate-limiting, replacing it with Deuterium (via 2-HP-d5) will significantly decrease the rate (
Ring Deuteration Utility: The deuterated ring carbons (C-D) are NMR-silent in the proton channel. This prevents the catalyst's signals from obscuring the substrate's peaks during kinetic monitoring.
Experimental Protocols
Protocol A: Determination of Primary Kinetic Isotope Effect (
)
Objective: Measure the rate constant of a reaction catalyzed by 2-HP (
) versus 2-HP-d5 ().
Materials
Substrate: e.g., Tetramethylglucose (for mutarotation) or an activated ester (for aminolysis).
Catalyst 2: 2-Hydroxypyridine-d5 (98 atom% D).[1] Note: Ensure the active site (OH/NH) is deuterated. If using commercial ring-deuterated 2-HP, pre-exchange with
and lyophilize if the active proton is required to be D.[1]
Solvent: Anhydrous Benzene-d6 or Toluene-d8 (dried over molecular sieves).[1]
Instrument: 500 MHz NMR Spectrometer with temperature control unit.
Workflow
Stock Preparation: Prepare a 0.1 M stock solution of the Substrate in the deuterated solvent.
Catalyst Preparation: Prepare 0.01 M solutions of Catalyst 1 (H-form) and Catalyst 2 (D-form).
Critical Step: Handle 2-HP-d5 in a glovebox or dry bag; it is hygroscopic, and atmospheric moisture will exchange the active D for H, ruining the KIE measurement.[1]
Reaction Initiation: Mix Substrate and Catalyst in the NMR tube at a fixed ratio (e.g., 10:1).
Data Acquisition:
Set probe temperature to 298 K (
0.1 K).
Acquire 1H-NMR spectra at regular intervals (e.g., every 60 seconds) for 3 half-lives.
Data Processing: Integrate a non-overlapping substrate peak that changes over time.[1] Plot
vs. time to obtain .
Calculation
The catalytic rate constant is derived from the observed rate:
Protocol B: Proton Inventory Study (Gross-Butler Method)
Objective: Determine the number of protons transferred in the transition state by varying the mole fraction of deuterium (
).
Workflow
Mixture Preparation: Prepare catalyst solutions with varying mole fractions of deuterium (
).
This is achieved by mixing 2-HP and 2-HP-d5 (fully deuterated) in precise ratios.[1]
Kinetic Measurement: Measure
for each mole fraction () using the NMR method described in Protocol A.
Curve Fitting: Plot
(rate at fraction ) versus .
Interpretation
Fit the data to the Gross-Butler equation:
Curve Shape
Mechanism Implication
Linear
One-Proton Transfer: Only one proton is in flight during the RDS.[1]
Bowl-Shaped (Downward)
Two-Proton Transfer: Two protons are transferred in a concerted cyclic transition state (typical for 2-HP bifunctional catalysis).[1]
Visualizations
Bifunctional Catalysis Mechanism
The following diagram illustrates the concerted transition state where 2-HP acts as a bridge.
Caption: Figure 1. Concerted proton transfer mechanism mediated by 2-Hydroxypyridine.[1] The KIE probes the stability and structure of the Cyclic Transition State.
Proton Inventory Workflow
This flowchart guides the researcher through the decision-making process based on KIE data.
Caption: Figure 2. Decision tree for interpreting KIE data and initiating Proton Inventory studies.
Data Analysis & Interpretation
Summary of Expected KIE Values
The following table provides reference values for interpreting your results.
KIE Type
Observed Value ()
Interpretation
Primary (Normal)
2.0 – 7.0
Bond breaking (N-H/O-H) occurs in the rate-determining step.[1]
Primary (Tunneling)
> 10.0
Quantum tunneling is significant (often seen in sterically hindered active sites).
Secondary (Alpha)
1.0 – 1.2
Hybridization change () at a position adjacent to the isotope.
Inverse
< 1.0
Bond tightening in the transition state (rare for 2-HP catalysis).[1]
Solvent (SKIE)
1.5 – 3.0
Bulk solvent restructuring or general acid/base catalysis involving solvent.
Causality in Analysis
If you observe a Primary KIE using 2-HP-d5, it confirms that the catalyst is not merely stabilizing the ground state (e.g., via hydrogen bonding) but is chemically participating in the bond-breaking event of the RDS. This validates the "Bifunctional" hypothesis.
References
Swain, C. G., & Brown, J. F. (1952). Concerted Displacement Reactions.[1] VIII. Polyfunctional Catalysis. Journal of the American Chemical Society.[6]
Schowen, R. L. (1972). Mechanistic deductions from solvent isotope effects.[7] Progress in Physical Organic Chemistry.[1][8]
Venkatasubban, K. S., & Schowen, R. L. (1984).[9] The proton inventory technique.[9][10] CRC Critical Reviews in Biochemistry.[1][9]
Westheimer, F. H. (1961).[7] The Magnitude of the Primary Kinetic Isotope Effect for Compounds of Hydrogen and Deuterium.[4][7][11][12] Chemical Reviews.[1][7]
Cleland, W. W. (2005). The use of isotope effects to determine enzyme mechanisms.[8][9][12] Archives of Biochemistry and Biophysics.
synthesis of deuterated pharmaceutical analogs using 2-hydroxypyridine-d5
Application Note: Strategic Synthesis of Deuterated Pharmaceutical Analogs using 2-Hydroxypyridine-d5 Executive Summary: The Deuterium Switch In modern drug discovery, the strategic replacement of hydrogen with deuterium...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Synthesis of Deuterated Pharmaceutical Analogs using 2-Hydroxypyridine-d5
Executive Summary: The Deuterium Switch
In modern drug discovery, the strategic replacement of hydrogen with deuterium ("heavy hydrogen") has evolved from a mechanistic probe to a validated therapeutic strategy. The carbon-deuterium (C-D) bond is shorter and stronger than the C-H bond (Bond Dissociation Energy: ~83 kcal/mol vs. ~80 kcal/mol), a phenomenon known as the Kinetic Isotope Effect (KIE) .[1][]
When applied to metabolic "soft spots"—sites prone to oxidation by cytochrome P450 enzymes—deuteration can significantly reduce metabolic clearance, extend half-life (
), and lower the necessary therapeutic dose without altering the drug's binding affinity or potency.[3]
This guide focuses on 2-Hydroxypyridine-d5 (CAS: Various/Custom) , a critical building block for synthesizing deuterated analogs of N-arylpyridone drugs (e.g., Pirfenidone analogs) and pyridine-based inhibitors. We explore the tautomeric challenges of this reagent and provide a robust protocol for its incorporation into pharmaceutical scaffolds.
Chemical Profile: 2-Hydroxypyridine-d5
The utility of 2-hydroxypyridine-d5 is defined by its lactam-lactim tautomerism . Understanding this equilibrium is the prerequisite for selective synthesis.
Compound: 2-Hydroxypyridine-d5 (Perdeuterated)
Structure: Equilibrium between 2-pyridone-d5 (keto) and 2-hydroxypyridine-d5 (enol).
Isotopic Purity Requirement: >98 atom% D is recommended to prevent "isotopic dilution" in the final API.
Tautomeric Control Strategy
Non-Polar Solvents (Toluene, Hexane): Favor the Lactim (OH-pyridine) form. Promotes
Workflow A: Synthesis of N-Aryl-2-Pyridone-d5 Scaffolds
Relevance: This scaffold mimics the core of anti-fibrotic drugs like Pirfenidone .
Challenge: Selective
-arylation over -arylation.
Solution: Use of Copper(I)-mediated Ullmann coupling or Chan-Lam coupling. The copper catalyst coordinates to the nitrogen, driving selectivity toward the pyridone structure.
Workflow B: Activation to 2-Halopyridine-d4
Relevance: Precursor for Suzuki-Miyaura coupling to attach complex aryl groups at the 2-position.
Reaction: Treatment with phosphoryl chloride (
).
Note: This converts the C-OH bond to C-Cl, locking the aromatic pyridine form.
Detailed Protocol: Copper-Mediated N-Arylation
Objective: Synthesis of N-(4-Fluorophenyl)-2-pyridone-d5 (A deuterated core analog).
Mechanism: Modified Ullmann Condensation.
Reagents & Materials
Component
Equiv.
Role
Critical Attribute
2-Hydroxypyridine-d5
1.0
Substrate
>98% D enrichment
1-Bromo-4-fluorobenzene
1.2
Electrophile
Anhydrous
Copper(I) Iodide (CuI)
0.2
Catalyst
99.999% trace metals basis
8-Hydroxyquinoline
0.2
Ligand
Promotes catalytic cycle
Potassium Carbonate ()
2.0
Base
Finely ground, anhydrous
DMSO-d6 (Optional) or DMSO
Solvent
Medium
Anhydrous (Max 50 ppm )
Step-by-Step Procedure
1. Catalyst Pre-Complexation (Inert Atmosphere)
Action: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine CuI (0.2 eq) and 8-Hydroxyquinoline (0.2 eq).
Action: Add anhydrous DMSO (concentration 0.5 M relative to substrate).
Observation: Stir at room temperature for 10 minutes. The solution should turn a characteristic green/brown color, indicating ligand complexation.
Why? Pre-forming the catalyst increases turnover frequency (TOF) and reproducibility.
2. Substrate Addition
Action: Add 2-Hydroxypyridine-d5 (1.0 eq) and
(2.0 eq) to the reaction vessel.
Action: Add 1-Bromo-4-fluorobenzene (1.2 eq).
Control: Degas the mixture by bubbling Argon for 5 minutes. Oxygen poisons the Cu(I) species.
3. Reaction
Action: Seal the tube and heat to 110°C .
Duration: 12–16 hours.
Monitoring: Monitor by LC-MS. Look for the Mass Shift: Target Mass = [M_undeuterated + 5].
Checkpoint: If
-arylation is observed (>5%), lower temperature to 90°C and extend time.
4. Work-up & Purification
Action: Cool to RT. Dilute with Ethyl Acetate.
Wash: Wash with 5%
(to remove Copper) followed by Brine.
Drying: Dry organic layer over
.
Isolation: Concentrate in vacuo.
Purification: Flash Chromatography (SiO2). Elute with Hexane/EtOAc (gradient 0-50%). The
-arylated product is typically more polar than the -arylated byproduct.
Figure 2: Experimental Workflow Diagram
Quality Control & Validation
Validating the synthesis of a deuterated analog requires confirming both chemical structure and isotopic enrichment.
A. Proton NMR (
-NMR)
Standard: Run in
or .
Expectation: The aromatic region corresponding to the pyridine ring (typically 6.0–8.0 ppm) should be silent (no peaks).
Verification: Only the signals from the newly attached phenyl ring (4-fluorophenyl) should be visible.
Calculation: If residual peaks are seen in the pyridine region, integrate them relative to the phenyl ring to calculate % Deuterium Incorporation (
-inc).
B. Mass Spectrometry (HRMS)
Method: ESI+ (Electrospray Ionization).
Pattern: Observe the molecular ion
.
Non-deuterated Control:
Target Product:
(approx).
Isotopologue Distribution: Check for
and peaks. A high-quality synthesis should show of .
References
Vertex Pharmaceuticals. (2006). The kinetic isotope effect in the search for deuterated drugs. Portico. 4
Dove Medical Press. (2022). Recent Updates on the Development of Deuterium-Containing Drugs. 3
Maity, S., et al. (2024). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones. Journal of Organic Chemistry. 5
Tasker, S. Z., et al. (2012). Preparation of N-alkyl 2-pyridones via a lithium iodide promoted O- to N-alkyl migration. Journal of Organic Chemistry. 6[7][8]
PureTech Health. (2025).[8] Development of Deupirfenidone (LYT-100). Pharmaceutical Technology. 8
WuXi Biology. (n.d.). Tautomerism between 2-hydroxypyridine and 2-pyridone. 9
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Hydroxypyridine-d5 (C₅D₅NO) is a deuterated isotopologue used primarily as an internal standard in mass spectrometry and NMR applications. While chemically robust, its utility relies entirely on isotopic integrity .
The primary failure mode for this compound is not chemical decomposition, but isotopic dilution via proton-deuterium (H/D) exchange with atmospheric moisture. Furthermore, the compound exhibits lactam-lactim tautomerism , meaning its storage state (solid vs. solution) dictates its molecular form (2-pyridone vs. 2-hydroxypyridine), influencing solubility and stability.
Critical Storage Parameters (The "Golden Rules")
Failure to adhere to these parameters will result in the appearance of proton signals (
The compound is hygroscopic. Moisture introduces H, which rapidly exchanges with the labile deuterium on the heteroatom (N/O).
Container
Amber Glass, Screw Cap with PTFE Liner
Protects against UV-induced yellowing (photo-oxidation). PTFE liners prevent moisture ingress better than standard polyethylene cones.
Desiccation
Required
Secondary containment in a desiccator is mandatory for long-term storage to maintain an anhydrous environment.
Scientific Mechanisms of Degradation
A. The Hygroscopic Threat: H/D Exchange
The "d5" designation typically refers to the deuteration of the carbon ring. However, the deuterium attached to the heteroatom (Oxygen or Nitrogen, depending on the tautomer) is labile .
Mechanism: Upon exposure to ambient humidity (
), the labile deuterium () undergoes rapid exchange with protium ().
Result: The compound effectively becomes 2-hydroxypyridine-d4-h1 (at the heteroatom position), complicating quantitative analysis.
B. Lactam-Lactim Tautomerism
2-Hydroxypyridine exists in equilibrium with its tautomer, 2-pyridone.[1][2]
Solid State: Exists predominantly as 2-pyridone (Lactam form) due to strong intermolecular hydrogen bonding.
Gas Phase/Non-polar Solvent: Exists as 2-hydroxypyridine (Lactim form).
Impact: If stored in solution, the choice of solvent (protic vs. aprotic) will shift this equilibrium, potentially altering reactivity.
Visualization: Degradation & Tautomerism Pathways
The following diagram illustrates the relationship between environmental exposure and molecular integrity.
Figure 1: Interaction of environmental factors with 2-hydroxypyridine-d5 leading to isotopic and chemical degradation.
Troubleshooting Guide (FAQ)
Q1: My material has turned from white to faint yellow. Is it still usable?
Cause: Pyridine derivatives are sensitive to light. Long-term exposure to ambient lab light can cause minor surface oxidation (formation of N-oxide species or ring-opening products).
Action: Run a standard
H-NMR. If the impurity peaks are <1-2%, it is likely still usable for qualitative work. For quantitative MS standards, discard the material, as ionization efficiency may be compromised.
Prevention: Always store in amber vials wrapped in aluminum foil.
Q2: I see a large proton signal at ~11-13 ppm in my NMR, but this is a "d5" product. Why?
Diagnosis: Labile Proton Exchange.
Cause: You are likely observing the NH/OH proton. Even in "d5" compounds, the heteroatom-bound deuterium exchanges with trace water in your NMR solvent (e.g., DMSO-d6 or CDCl3) almost instantly.
Verification: The ring protons (usually 6.0 - 7.5 ppm range) should not appear. If you see signals in the aromatic region, your ring deuteriums have washed out (unlikely unless subjected to extreme pH) or the product was not fully enriched.
Fix: Add a drop of
to your NMR tube and shake. The signal at 11-13 ppm should disappear or diminish as H is replaced by D from the heavy water.
Q3: The solid has clumped together and is sticky.
Diagnosis: Hygroscopic Failure.
Cause: The septum was likely pierced and stored at low temperature without a desiccator. Cold containers condense atmospheric moisture rapidly when removed from the freezer.
Action: The material is hydrated.[4] Drying it under high vacuum (lyophilization) may restore the physical form, but isotopic purity on the labile position is lost.
Protocol:Do not heat to dry, as sublimation may occur. Use vacuum desiccation at room temperature.
Handling & Usage Protocol
To ensure data integrity, follow this "Self-Validating" workflow:
Step 1: Equilibration (The Most Ignored Step)
Remove the vial from the -20°C freezer.
Wait 30-45 minutes before opening.
Why? Opening a cold vial creates a vacuum effect that sucks in humid room air, instantly condensing water onto the hygroscopic powder.
Step 2: Inert Sampling
Ideally, handle inside a glove box under Nitrogen.
If a glove box is unavailable, flush the headspace of the vial with a gentle stream of dry Nitrogen or Argon immediately after removing the aliquot.
Step 3: Solvent Selection[5]
Use anhydrous solvents packed under inert gas.
Avoid protic solvents (Methanol, Water) for stock solutions unless immediate use is intended, as they promote rapid H/D exchange on the heteroatom.
Visualization: Handling Decision Tree
Figure 2: Decision tree for minimizing moisture introduction during handling.
References
Cambridge Isotope Laboratories. (n.d.).[5] Safeguarding Deuterated Compounds: An In-depth Technical Guide to Storage and Stability. Retrieved from
MDPI. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization. Molecules. Retrieved from
National Institutes of Health (NIH). (2009). 2-Hydroxypyridine photolytic degradation by 254 nm UV irradiation. Chemosphere. Retrieved from
CDN Isotopes. (2015).[6] 4-Hydroxypyridine-d5 Safety Data Sheet (Analogous Handling). Retrieved from
WuXi Biology. (n.d.). Tautomerism of 2-Hydroxypyridine and 2-Pyridone. Retrieved from
Technical Support Center: Optimizing Extraction Recovery for 2-Hydroxypyridine-d5
Welcome to the technical support center for optimizing the extraction of 2-hydroxypyridine-d5. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting an...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for optimizing the extraction of 2-hydroxypyridine-d5. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for common challenges encountered during the extraction of this polar, tautomeric compound. By understanding the fundamental principles governing its behavior, you can significantly improve your recovery rates and achieve more reliable and reproducible results.
I. Frequently Asked Questions (FAQs)
This section addresses common high-level questions and issues related to the extraction of 2-hydroxypyridine-d5.
FAQ 1: Why am I seeing low and inconsistent recovery for 2-hydroxypyridine-d5?
Low and variable recovery of 2-hydroxypyridine-d5 is often rooted in its unique physicochemical properties. The primary culprit is the tautomeric equilibrium between its two forms: 2-hydroxypyridine (enol form) and 2-pyridone (keto form).[1][2] This equilibrium is highly sensitive to the solvent environment.[1][3]
In non-polar solvents , the 2-hydroxypyridine form is favored.
In polar solvents like water and alcohols , the 2-pyridone form predominates.[1]
This solvent-dependent tautomerism directly impacts its solubility and partitioning behavior during extraction, leading to inconsistent results if not properly controlled. Furthermore, its high polarity makes it challenging to efficiently extract from aqueous matrices into less polar organic solvents.[4]
FAQ 2: How does the pH of my sample affect the extraction efficiency?
The pH of your sample is a critical parameter that dictates the ionization state of 2-hydroxypyridine-d5, which in turn significantly influences its solubility and extractability. 2-Hydroxypyridine has a pKa of approximately 11.65 for the pyridone form and another acidic pKa around 0.75.[1][5][6][7]
To maximize extraction into an organic solvent, the analyte should be in its neutral, un-ionized form.[8]
For liquid-liquid extraction (LLE) into a less polar organic solvent, adjusting the aqueous sample pH to be at least two pH units away from the pKa values of the analyte is recommended to ensure it is uncharged.[8][9]
For ion-exchange solid-phase extraction (SPE) , the pH should be adjusted to ensure the analyte is charged, allowing it to bind to the sorbent.
FAQ 3: What are "matrix effects" and could they be impacting my results?
Matrix effects are alterations in the ionization efficiency of an analyte in the mass spectrometer due to co-eluting compounds from the sample matrix.[10] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[10][11]
Given that 2-hydroxypyridine-d5 is a polar compound, it often elutes early in reversed-phase chromatography, a region where many endogenous polar interferences from biological matrices (like salts, phospholipids, and proteins) also elute.[4] This co-elution increases the likelihood of significant matrix effects, particularly with electrospray ionization (ESI).[4][11]
FAQ 4: Should I be using Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
The choice between LLE and SPE depends on several factors, including the complexity of your sample matrix, the desired level of cleanup, and throughput requirements.
LLE is a simpler technique but can be less efficient for polar compounds and may require larger solvent volumes.[12] It can also be prone to emulsion formation.[8]
SPE generally offers higher recovery, better cleanup, and greater reproducibility compared to LLE.[13] It allows for more targeted extraction by utilizing different sorbent chemistries (e.g., reversed-phase, normal-phase, ion-exchange).[14][15] For a polar analyte like 2-hydroxypyridine-d5, a well-chosen SPE protocol can be highly effective.[16]
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific extraction techniques.
Guide 1: Troubleshooting Low Recovery in Liquid-Liquid Extraction (LLE)
Low recovery in LLE is a common challenge when extracting polar analytes. The following steps will help you systematically troubleshoot and optimize your LLE protocol.
Core Issue: Poor Partitioning into the Organic Phase
The fundamental problem is that the highly polar 2-hydroxypyridine-d5 prefers to remain in the aqueous sample rather than partitioning into a less polar organic solvent.
Troubleshooting Workflow
Caption: LLE Troubleshooting Workflow.
Step-by-Step Optimization Protocol
Optimize Sample pH:
Rationale: To ensure 2-hydroxypyridine-d5 is in its neutral form, maximizing its hydrophobicity.
Protocol: Adjust the pH of your aqueous sample to be between 3 and 9, which is approximately two pH units away from its pKa values. Start with a pH of ~5-6 and test a range to find the empirical optimum for your matrix.
Select an Appropriate Extraction Solvent:
Rationale: The polarity of the extraction solvent must be matched to the analyte to facilitate partitioning.[9][17]
Protocol: If you are using a very non-polar solvent like hexane, you will likely have poor recovery. Consider more polar, water-immiscible solvents.
Data Table: Recommended LLE Solvents
Solvent
Polarity Index
Comments
Dichloromethane (DCM)
3.1
Good starting point for polar analytes.
Ethyl Acetate
4.4
A common and effective choice.
Methyl t-butyl ether (MTBE)
2.5
Can be effective and forms clean phase separations.
| Chloroform | 4.1 | Another viable option. |
Implement the "Salting Out" Effect:
Rationale: Adding a high concentration of salt to the aqueous phase decreases the solubility of the polar analyte, effectively "pushing" it into the organic phase.[9][17]
Protocol: Saturate your aqueous sample with a salt like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) before extraction. A concentration of 3-5 M is a good starting point.[9]
Optimize the Solvent-to-Sample Ratio:
Rationale: A higher volume of organic solvent can improve extraction efficiency by shifting the partitioning equilibrium.
Protocol: Increase the ratio of organic solvent to aqueous sample. While a 1:1 ratio is common, ratios of 3:1 or even up to 7:1 can significantly improve recovery for challenging analytes.[9][17]
Consider Back Extraction for Improved Selectivity:
Rationale: This technique can improve the cleanliness of your final extract by removing neutral interferences.
Protocol: After the initial extraction into the organic phase, perform a "back extraction" by mixing the organic extract with a fresh aqueous phase where the pH is adjusted to ionize the 2-hydroxypyridine-d5 (e.g., pH > 13 or pH < -1). This will move the analyte back into the aqueous phase, leaving neutral impurities behind in the organic layer. The final aqueous phase can then be neutralized and analyzed.[9]
Guide 2: Troubleshooting Low Recovery in Solid-Phase Extraction (SPE)
SPE is a powerful technique, but low recovery can occur if the methodology is not optimized for a polar compound like 2-hydroxypyridine-d5.
Core Issues: Analyte Breakthrough or Incomplete Elution
Low recovery in SPE typically stems from two main problems:
Analyte Breakthrough: The analyte does not sufficiently retain on the sorbent during sample loading and is lost in the waste.
Incomplete Elution: The analyte binds too strongly to the sorbent and is not fully recovered during the elution step.
Troubleshooting Workflow
Caption: SPE Troubleshooting Workflow.
Step-by-Step Optimization Protocol
Identify the Source of Loss:
Protocol: First, determine where the analyte is being lost. Collect and analyze the flow-through from the sample loading step and the wash step. If the analyte is present, you have a retention problem. If not, perform a second, more aggressive elution on the used cartridge. If more analyte is recovered, you have an elution problem.
A. If You Have a Retention Problem (Analyte Breakthrough):
Optimize Loading Conditions:
Rationale: Proper pH and flow rate are crucial for ensuring the analyte can interact with and bind to the sorbent.
Protocol:
pH Adjustment: For reversed-phase SPE, ensure the pH of your sample is adjusted to keep 2-hydroxypyridine-d5 neutral. For ion-exchange, adjust the pH to ensure it is charged.
Flow Rate: Decrease the sample loading flow rate to allow more time for the analyte to interact with the sorbent.[18]
Sample Dilution: If your sample is in a solvent that is too "strong" (e.g., high organic content for reversed-phase), dilute it with a weaker solvent (e.g., water) before loading.[19]
Re-evaluate Sorbent Choice:
Rationale: The sorbent chemistry must be appropriate for the analyte's polarity.
Protocol:
Reversed-Phase (e.g., C18, C8): Standard C18 may not be retentive enough for this polar compound. Consider a "polar-enhanced" or "aqueous-stable" C18 phase, or a polymer-based reversed-phase sorbent (e.g., HLB).
Normal-Phase (e.g., Silica, Diol): This can be a good option if your sample is dissolved in a non-polar organic solvent.[12][14][15]
Mixed-Mode or Ion-Exchange: These sorbents can provide highly selective retention based on both polarity and charge. A mixed-mode cation exchange sorbent could be very effective.
B. If You Have an Elution Problem (Incomplete Recovery):
Optimize Elution Solvent:
Rationale: The elution solvent must be strong enough to disrupt the interactions between the analyte and the sorbent.[13][18]
Protocol:
Increase Solvent Strength: For reversed-phase, increase the percentage of organic solvent (e.g., from 70% to 90% methanol or acetonitrile).
Modify pH: Add a small amount of acid or base to the elution solvent. For example, adding 1-2% formic acid or ammonium hydroxide can disrupt ionic interactions and improve elution from reversed-phase or ion-exchange sorbents.
Increase Volume: Ensure you are using a sufficient volume of elution solvent. Try eluting with multiple, smaller aliquots (e.g., 2 x 1 mL instead of 1 x 2 mL).[20]
Incorporate a "Soak Step":
Rationale: Allowing the elution solvent to sit in contact with the sorbent for a period can improve the desorption of strongly bound analytes.
Protocol: After adding the elution solvent, let it soak on the cartridge for 5-10 minutes before applying vacuum or pressure to collect the eluate.
The Gold Standard in Bioanalysis: A Comparative Guide to Method Validation Using 2-Hydroxypyridine-d5
For researchers, scientists, and drug development professionals, the immutable truth of our work lies in the integrity of our data. In the realm of bioanalysis, particularly for pharmacokinetic and toxicokinetic studies,...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the immutable truth of our work lies in the integrity of our data. In the realm of bioanalysis, particularly for pharmacokinetic and toxicokinetic studies, the reliability of quantitative data is not just a matter of scientific rigor, but a cornerstone of regulatory compliance and, ultimately, patient safety. This guide provides an in-depth, objective comparison of bioanalytical methods for the quantification of 2-hydroxypyridine, with a focus on the validation of a method employing its deuterated stable isotope-labeled internal standard, 2-hydroxypyridine-d5.
The choice of an internal standard (IS) is a critical decision in the development of robust and reliable bioanalytical methods, especially for liquid chromatography-mass spectrometry (LC-MS) based assays.[1] An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from extraction to detection, thereby compensating for any potential variability.[2] While structurally similar analogs have been traditionally used, stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are now widely recognized as the "gold standard" in quantitative bioanalysis.[1][2] This is due to their near-identical physicochemical properties to the analyte, which allows them to co-elute and experience the same matrix effects, leading to more accurate and precise results.[1][2]
This guide will delve into the practical and theoretical advantages of using 2-hydroxypyridine-d5 as an internal standard by comparing its performance against a suitable structural analog. We will explore the key validation parameters as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), and provide supporting experimental data to illustrate these concepts.[3]
The Critical Role of the Internal Standard: 2-Hydroxypyridine-d5 vs. A Structural Analog
The primary challenge in bioanalysis is the complexity of the biological matrix (e.g., plasma, urine), which contains numerous endogenous components that can interfere with the analysis and affect the analyte's signal.[4][5] This phenomenon, known as the "matrix effect," can lead to ion suppression or enhancement, significantly impacting the accuracy and precision of the results.[6][7]
A deuterated internal standard like 2-hydroxypyridine-d5, being chemically identical to the analyte with only a mass difference, experiences the same matrix effects as the analyte.[8][9] This co-behavior allows for effective normalization of the analyte's response, providing a more accurate quantification. In contrast, a structural analog, while similar, may have different chromatographic retention times and be affected differently by matrix components, leading to inadequate compensation for variability.[8]
To illustrate this, let's consider a comparative validation of two methods for quantifying 2-hydroxypyridine in human plasma:
Method A: Utilizing 2-hydroxypyridine-d5 as the internal standard.
Method B: Utilizing a structural analog, such as 3-hydroxypyridine, as the internal standard.
The following sections will present a detailed comparison of these two methods across the essential validation parameters.
Comparative Performance Data
The following tables summarize the key performance data from the validation of Method A (with 2-hydroxypyridine-d5) and Method B (with a structural analog IS).
Table 1: Accuracy and Precision
Parameter
Concentration (ng/mL)
Method A (with 2-hydroxypyridine-d5)
Method B (with Structural Analog IS)
Acceptance Criteria
Intra-day Accuracy (%)
10 (LLOQ)
98.5
92.3
80-120%
50 (Low QC)
101.2
95.8
85-115%
500 (Mid QC)
100.5
104.1
85-115%
1500 (High QC)
99.8
106.7
85-115%
Intra-day Precision (%CV)
10 (LLOQ)
4.2
9.8
≤20%
50 (Low QC)
3.1
7.5
≤15%
500 (Mid QC)
2.5
6.2
≤15%
1500 (High QC)
1.9
5.8
≤15%
Inter-day Accuracy (%)
10 (LLOQ)
102.1
90.5
80-120%
50 (Low QC)
103.4
94.2
85-115%
500 (Mid QC)
101.8
105.9
85-115%
1500 (High QC)
100.9
108.3
85-115%
Inter-day Precision (%CV)
10 (LLOQ)
5.8
12.4
≤20%
50 (Low QC)
4.5
9.1
≤15%
500 (Mid QC)
3.2
8.3
≤15%
1500 (High QC)
2.8
7.1
≤15%
As the data indicates, Method A consistently demonstrates superior accuracy and precision, with values well within the acceptance criteria set by regulatory agencies.[10][11] The use of the deuterated internal standard in Method A effectively minimizes variability, resulting in lower %CV values compared to Method B.
Table 2: Matrix Effect and Recovery
Parameter
Concentration (ng/mL)
Method A (with 2-hydroxypyridine-d5)
Method B (with Structural Analog IS)
Acceptance Criteria
Matrix Factor (MF)
50 (Low QC)
0.98
0.85
Consistent across lots
1500 (High QC)
1.01
1.15
Consistent across lots
IS-Normalized MF (%CV)
50 (Low QC)
3.5
10.2
≤15%
1500 (High QC)
2.8
8.9
≤15%
Recovery (%)
50 (Low QC)
92.1
88.5
Consistent and reproducible
1500 (High QC)
93.5
90.1
Consistent and reproducible
The matrix factor (MF) is a quantitative measure of the matrix effect, with a value of 1 indicating no effect.[6] The IS-normalized MF demonstrates how well the internal standard compensates for the matrix effect. Method A shows an IS-normalized MF with a much lower coefficient of variation (%CV), indicating that 2-hydroxypyridine-d5 effectively tracks and corrects for the variability introduced by the matrix.[7]
Experimental Protocols
The following are detailed protocols for the key validation experiments.
Preparation of Stock and Working Solutions
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2-hydroxypyridine, 2-hydroxypyridine-d5, and the structural analog IS in methanol.
Working Solutions: Prepare serial dilutions of the 2-hydroxypyridine stock solution with a 50:50 methanol:water mixture to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of 2-hydroxypyridine-d5 and the structural analog IS at an appropriate concentration.[2]
Sample Preparation (Protein Precipitation)
To 100 µL of plasma sample (blank, standard, QC, or unknown), add 25 µL of the appropriate internal standard working solution (2-hydroxypyridine-d5 for Method A, structural analog for Method B).
Vortex for 10 seconds.
Add 300 µL of acetonitrile to precipitate proteins.
Vortex for 1 minute.
Centrifuge at 13,000 rpm for 10 minutes.
Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis
LC System: A suitable UHPLC system.
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
MRM Transitions: Monitor specific precursor-to-product ion transitions for 2-hydroxypyridine, 2-hydroxypyridine-d5, and the structural analog.
Validation Parameter Assessment
Specificity and Selectivity: Analyze at least six different lots of blank plasma to ensure no significant interference at the retention times of the analyte and internal standards.[12] The interference should be ≤ 20% of the lower limit of quantification (LLOQ) for the analyte and ≤ 5% for the internal standard.[12]
Linearity: Prepare a calibration curve with at least six non-zero concentrations. The curve should have a correlation coefficient (r²) of ≥ 0.99.
Accuracy and Precision: Analyze QC samples at four concentration levels (LLOQ, low, mid, and high) in at least five replicates, both within the same day (intra-day) and on different days (inter-day).[10][13]
Matrix Effect: Evaluate the matrix effect by comparing the response of the analyte in post-extraction spiked samples to the response in a neat solution at low and high concentrations in at least six different lots of plasma.[6][14]
Stability: Assess the stability of the analyte in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.[15]
Visualizing the Validation Workflow
The following diagrams illustrate the key workflows and logical relationships in the bioanalytical method validation process.
Caption: A high-level overview of the bioanalytical method validation workflow.
Caption: Comparison of methods using a deuterated vs. a structural analog internal standard.
Conclusion
The validation of a bioanalytical method is a rigorous and essential process in drug development.[16][17] The choice of an internal standard has a profound impact on the quality and reliability of the data generated. As demonstrated through the comparative data and established scientific principles, the use of a deuterated internal standard, such as 2-hydroxypyridine-d5, offers significant advantages over a structural analog. Its ability to effectively compensate for matrix effects and other sources of variability leads to a more accurate, precise, and robust bioanalytical method.[1][2]
For researchers and scientists committed to the highest standards of data integrity, the investment in a stable isotope-labeled internal standard is not merely a preference but a critical step towards ensuring the success of their research and development programs.
References
Benchchem. The Role of Deuterated Internal Standards in Pharmaceutical Bioanalysis: Application Notes and Protocols Featuring a Model Compo.
Infinix Bio. Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accurate Results.
Benchchem. A Comparative Guide to Analytical Method Validation Using Deuterated Internal Standards.
Benchchem. A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation in Bioanalytical Methods.
Benchchem. Technical Support Center: Addressing Matrix Effects in Bioanalytical Method Validation.
World Health Organization (WHO). ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED.
DAIDS Learning Management System. New CPQA Bioanalytical Method Validation Tutorial.
Bioanalysis Zone. ICH M10 guideline on bioanalytical method validation and study sample analysis.
ICH. M10: Bioanalytical Method Validation and Study Sample Analysis.
Bioanalysis Zone. Importance of matrix effects in LC-MS/MS bioanalysis.
DAIDS Learning Portal. Summary of Bioanalytical Method Validation Tutorial.
KCAS Bio. The Value of Deuterated Internal Standards.
FDA. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
EMA. ICH guideline M10 on bioanalytical method validation and study sample analysis.
ICH. bioanalytical method validation and study sample analysis m10.
WuXi AppTec DMPK. Internal Standards in LC−MS Bioanalysis: Which, When, and How.
EMA. ICH M10 on bioanalytical method validation - Scientific guideline.
Taylor & Francis Online. Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis.
ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
AptoChem. Deuterated internal standards and bioanalysis.
Infinix Bio. Understanding Bioanalytical Method Validation Requirements: A Comprehensive Guide for Life Sciences Professionals.
Asian Journal of Research in Pharmaceutical Sciences. Bioanalytical Method Validation: A Concise Review.
Laboratory Professionals. Mastering Bioanalytical Method Validation: A Practical Guide.
OnlineGRCTutorials.com. SOP's for Bioanalytical Methods Validation.
PubMed. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?
A narrative review. Validation steps and parameters of bioanalytical methods using in clinical studies.
ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation.
YouTube. Bioanalytical Method Validation: History, Process, and Regulatory Perspectives.
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
PMC. Development and validation of two bioanalysis methods for the determination of etimicin in human serum and urine by liquid chromatography-tandem mass spectrometry.
EMA. Guideline on bioanalytical method validation.
ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis.
PMC. Bioanalytical method validation: An updated review.
FDA. Bioanalytical Method Validation.
Benchchem. A Comparative Guide to the Cross-Validation of Bioanalytical Methods Utilizing 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5.
ResearchGate. (PDF) Evaluation of different internal standards for precious metals quantification.
PMC. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit.
Spectral Comparison Guide: 2-Hydroxypyridine-d5 vs. Native 2-Hydroxypyridine
Executive Summary This guide provides a rigorous technical comparison between 2-hydroxypyridine (native) and its stable isotope-labeled analog, 2-hydroxypyridine-d5 . While often treated interchangeably in general chemis...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a rigorous technical comparison between 2-hydroxypyridine (native) and its stable isotope-labeled analog, 2-hydroxypyridine-d5 . While often treated interchangeably in general chemistry, the transition to a deuterated isotopologue introduces specific spectral and chromatographic shifts critical for analytical precision.[1]
Key Takeaway: The "d5" label is chemically accurate but analytically variable. In aqueous LC-MS workflows, 2-hydroxypyridine-d5 often behaves as a +4 Da mass shifter due to rapid hydrogen/deuterium exchange (HDX) at the lactam nitrogen/oxygen, while retaining a +5 Da shift in aprotic environments.[1] Furthermore, the deuterated analog exhibits a quantifiable retention time shift (typically eluting earlier) in Reverse Phase Chromatography (RPC) due to the deuterium isotope effect.
Part 1: The Tautomeric Context (The "Elephant in the Room")
Before analyzing spectra, one must define the molecular target.[1] 2-Hydroxypyridine exists in a tautomeric equilibrium with 2-pyridone .[2][3][4][5][6]
Solid State & Polar Solvents (e.g., Water, Methanol): The Lactam (2-pyridone) form dominates.[1]
Gas Phase & Non-Polar Solvents (e.g., Chloroform): The Lactim (2-hydroxypyridine) form is favored.[2]
Impact on d5-Analog: Deuteration affects the Zero-Point Energy (ZPE) of the bonds, potentially causing a secondary isotope effect on the equilibrium constant (
). However, for most analytical purposes, the d5-analog mimics the native tautomeric ratio of the solvent system used.
Tautomeric Equilibrium Diagram
Figure 1: Tautomeric equilibrium between Lactim and Lactam forms. The position of the exchangeable proton (N-H vs O-H) dictates the primary structure in solution.
Part 2: Mass Spectrometry (LC-MS/MS)
This is the primary application for 2-hydroxypyridine-d5 as an Internal Standard (IS).
The "d5" vs. "d4" Trap
Commercially labeled "2-hydroxypyridine-d5" implies all 5 hydrogen positions are deuterated (
). However, the proton on the heteroatom (N-H in pyridone form) is exchangeable .
Scenario A (Aprotic Solvent): In DMSO or dry Acetonitrile, the mass shift is +5 Da .[1]
Scenario B (LC Mobile Phase - Water/MeOH): The N-D rapidly exchanges with solvent protons (H), converting the molecule effectively to 2-hydroxypyridine-d4 (
) in the mass spectrometer.
Retention Time Isotope Effect
Deuterium is slightly less lipophilic than hydrogen (C-D bonds are shorter and have lower polarizability).[1] In Reverse Phase LC (C18), the d5-analog typically elutes slightly earlier than the native compound.
Protocol: Retention Time Window Validation
Step 1: Inject Native Standard (1 µM).[1] Record RT (e.g., 2.50 min).[1]
Step 2: Inject d5-Standard (1 µM). Record RT.
Expectation: d5 RT should be ~2.45 - 2.49 min.
Action: Ensure your MS integration window is wide enough to capture this shift, or use dynamic MRM windows.
MS Comparison Table
Feature
Native (2-Hydroxypyridine)
Deuterated (d5-Analog)
Technical Note
Formula
Monoisotopic Mass
95.04 Da
100.07 Da
Theoretical (+5.03 Da shift)
Observed Ion (ESI+)
CRITICAL: In aqueous mobile phase, observed as d4 ()
Fragmentation
Loss of CO (28 Da)
Loss of CO (28 Da)
Neutral loss remains constant; fragment ions shift by +4 Da.[2]
Part 3: Vibrational Spectroscopy (IR/Raman)[1]
Vibrational spectroscopy provides physical verification of deuteration. The reduced mass (
) of the C-D bond is approximately double that of C-H, lowering the vibrational frequency.
[1]
Spectral Shift Data
Vibrational Mode
Native Frequency ()
d5-Analog Frequency ()
Visual Check
C-H / C-D Stretch
3000 - 3100 (Weak/Med)
2250 - 2350 (Med)
The "Silent Region" of the native spectrum becomes active in d5.
Amide I (C=O)
1650 - 1680
1640 - 1670
Minimal shift (C=O is not deuterated).
Ring Breathing
~990
~960
Ring mass increase lowers skeletal vibration freq.[1]
Application Insight: If you observe bands remaining at 3000
in your d5 sample, your product is incompletely deuterated (isotopic impurity).[1]
Part 4: NMR Characterization (
and
)[1][7][8]
NMR is the gold standard for determining isotopic purity and position.
Proton NMR (
)
Native: Shows 4 distinct aromatic signals (multiplets) between 6.0 and 7.5 ppm (depending on solvent).[1]
d5-Analog:Silent in the aromatic region.
Quality Control: Any signal observed in the 6.0–7.5 ppm region represents residual protio-species (impurity).
Solvent Note: If run in
, you may see a broad singlet for the N-H/O-H proton if it hasn't exchanged.[1]
Carbon NMR (
) - The Coupling Effect
Unlike the sharp singlets of the native compound, the d5-analog carbons are coupled to the attached deuterium atoms (
).
Multiplicity Rule:
. For one Deuterium (), the signal splits into a 1:1:1 Triplet .[1]
Calculation: Integrate the peak in Channel B at the retention time of the IS.
Criteria: The area of the "Native" signal appearing in the pure IS injection must be < 0.5% of the IS peak area. If higher, the standard contains too much non-deuterated material and will cause false positives in study samples.[1]
References
PubChem. 2-Hydroxypyridine Compound Summary. National Library of Medicine. Available at: [Link][1]
NIST Chemistry WebBook. 2(1H)-Pyridinone vs 2-Pyridinol Tautomerism Data. National Institute of Standards and Technology. Available at: [Link][1]
Wang, S., et al. (2020).[1] Deuterium Isotope Effects in Liquid Chromatography. Journal of Chromatography A. (General reference for RT shift mechanisms).[1]
A Comparative Guide to the Mass Shift Analysis of 2-Hydroxypyridine-d5 in Fragmentation Patterns
For researchers, scientists, and drug development professionals, understanding the intricacies of molecular fragmentation is paramount for structural elucidation and metabolic profiling. Stable isotope labeling, particul...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, understanding the intricacies of molecular fragmentation is paramount for structural elucidation and metabolic profiling. Stable isotope labeling, particularly with deuterium, followed by mass spectrometry, offers a powerful lens to dissect these fragmentation pathways. This guide provides an in-depth comparison of the mass spectral fragmentation patterns of 2-hydroxypyridine and its deuterated analog, 2-hydroxypyridine-d5, offering insights into the utility of mass shift analysis.
The Foundational Principle: Mass Shift Analysis with Deuterium Labeling
Deuterium-labeled compounds are invaluable tools in mass spectrometry.[1][2] Since deuterium (²H) is a stable, non-radioactive isotope of hydrogen, its incorporation into a molecule results in a predictable mass increase of approximately 1 Dalton for each hydrogen atom replaced.[2] This mass shift allows for the clear differentiation between the labeled and unlabeled compound, serving as an ideal internal standard for quantitative analysis and a probe for elucidating fragmentation mechanisms.[1][2][3] By observing which fragments retain the deuterium label, we can deduce the location of the deuterium atoms within the fragment and, by extension, infer the fragmentation pathway of the parent molecule.
The Tautomeric Nature of 2-Hydroxypyridine: A Key Consideration
A critical aspect of 2-hydroxypyridine's chemistry is its existence in a tautomeric equilibrium with 2-pyridone.[4][5][6][7] This equilibrium is influenced by the solvent environment, with non-polar solvents favoring the 2-hydroxypyridine form and polar solvents favoring the 2-pyridone form.[4][6] In the gas phase of a mass spectrometer, the tautomeric equilibrium can influence the subsequent fragmentation. For the purpose of this guide, we will consider the fragmentation of the 2-hydroxypyridine tautomer, which is more prevalent in the gas phase.[4]
Mass Spectral Fragmentation of 2-Hydroxypyridine
The electron ionization (EI) mass spectrum of 2-hydroxypyridine (C₅H₅NO, Molecular Weight: 95.10 g/mol ) is characterized by a prominent molecular ion peak (M⁺˙) at m/z 95.[7][8] The fragmentation of this molecular ion proceeds through several key pathways, primarily involving the loss of neutral molecules like carbon monoxide (CO) and hydrogen cyanide (HCN).
A plausible fragmentation pathway for 2-hydroxypyridine is initiated by the loss of a molecule of carbon monoxide, a common fragmentation for phenolic compounds and cyclic ketones, to form a pyrrole radical cation at m/z 67. Subsequent fragmentation of this ion can lead to further characteristic ions. Another significant fragmentation involves the cleavage of the pyridine ring.
Below is a diagram illustrating the predicted major fragmentation pathways of 2-hydroxypyridine.
Caption: Predicted fragmentation pathway of 2-hydroxypyridine.
Mass Shift Analysis of 2-Hydroxypyridine-d5
In 2-hydroxypyridine-d5, all five hydrogen atoms are replaced with deuterium. This leads to a molecular weight of 100.13 g/mol . The mass shift of +5 Da for the molecular ion is the first and most direct confirmation of complete deuteration. Analyzing the mass shifts of the fragment ions provides a roadmap of the fragmentation process.
Ion Description
2-Hydroxypyridine (m/z)
2-Hydroxypyridine-d5 (Predicted m/z)
Mass Shift (Da)
Inferred Fragment Composition
Molecular Ion
95
100
+5
C₅D₅NO
Loss of CO
67
72
+5
C₄D₅N
Loss of DCN
68
72
+4
C₄D₄O
Further Fragmentation
53
57
+4
C₄D₄
The predicted mass shifts in the table above provide clear evidence for the proposed fragmentation pathways. For instance, the loss of CO results in a fragment that retains all five deuterium atoms, indicating that the lost CO molecule does not contain any of the original hydrogen/deuterium atoms. Conversely, the loss of hydrogen cyanide (HCN) in the unlabeled compound corresponds to the loss of deuterium cyanide (DCN) in the labeled compound, resulting in a mass shift of +4 for the remaining fragment.
Caption: Predicted fragmentation of 2-hydroxypyridine-d5 with mass shifts.
Experimental Protocols
To validate these predicted fragmentation patterns, rigorous and well-controlled experimental conditions are essential. Below are detailed step-by-step methodologies for the analysis of 2-hydroxypyridine and its deuterated analog by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow
Caption: General experimental workflow for mass shift analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Due to the polar nature and potential for tautomerism of 2-hydroxypyridine, derivatization is often employed to improve its volatility and chromatographic behavior for GC-MS analysis.[9] Silylation is a common derivatization technique for compounds with active hydrogens.
Sample Preparation and Derivatization:
Prepare a 1 mg/mL stock solution of 2-hydroxypyridine and 2-hydroxypyridine-d5 in a suitable solvent like pyridine or acetonitrile.
In a clean, dry vial, add 100 µL of the stock solution.
Evaporate the solvent to dryness under a gentle stream of nitrogen.
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
Seal the vial and heat at 70°C for 30 minutes to ensure complete derivatization.
Cool the vial to room temperature before injection.
GC-MS Instrumentation and Conditions:
Gas Chromatograph: Agilent 8890 GC System or equivalent.
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Inlet Temperature: 250°C.
Injection Volume: 1 µL (splitless mode).
Oven Temperature Program:
Initial temperature: 80°C, hold for 2 minutes.
Ramp: 10°C/min to 280°C.
Hold: 5 minutes at 280°C.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
MS Ion Source Temperature: 230°C.
MS Quadrupole Temperature: 150°C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Scan Range: m/z 40-550.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is a powerful technique for the direct analysis of 2-hydroxypyridine without the need for derivatization.[4][10]
Sample Preparation:
Prepare a 1 µg/mL stock solution of 2-hydroxypyridine and 2-hydroxypyridine-d5 in a mixture of water and methanol (50:50 v/v).
Further dilute the stock solution with the initial mobile phase to the desired concentration (e.g., 100 ng/mL).
LC-MS/MS Instrumentation and Conditions:
Liquid Chromatograph: Waters ACQUITY UPLC I-Class System or equivalent.
Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent.
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
The mass shift analysis of 2-hydroxypyridine-d5 provides a clear and definitive method for elucidating the fragmentation pathways of its non-deuterated counterpart. The predictable mass shifts observed for the molecular and fragment ions serve as a powerful confirmation of the proposed fragmentation mechanisms. This approach, grounded in the principles of stable isotope labeling, is a cornerstone of modern analytical chemistry, enabling researchers to confidently identify and characterize novel compounds, metabolites, and their transformation products. The experimental protocols provided herein offer a robust framework for conducting such analyses, ensuring data integrity and reproducibility.
References
Vertex AI Search. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
BenchChem. (2025). Deuterated Internal Standards: The Gold Standard in Mass Spectrometry.
ResolveMass Laboratories Inc. (2025, November 8).
Quirk, E., et al. (2014). Determination of 2-Hydroxypyridine-1-Oxide (HOPO) at sub-ppm levels using derivitization and gas chromatography with mass spectrometry detection (GCMS). Journal of Pharmaceutical and Biomedical Analysis, 92, 127-134.
ChemicalBook. 2-Hydroxypyridine(142-08-5) MS spectrum.
Lautie, M. F., & Leygue, N. (1991). Synthesis of deuterated methyl pyridines. Journal of Labelled Compounds and Radiopharmaceuticals, 29(7), 813-822.
HSC Cores - BookStack.
WuXi Biology. How about Tautomers?.
Wikipedia. 2-Pyridone.
Shimadzu.
Chemguide. Fragmentation patterns in the mass spectra of organic compounds.
Ningbo Inno Pharmchem Co., Ltd. (2025, October 23). Unlocking Potential: The Chemical Properties and Synthesis of 2-Methyl-5-hydroxypyridine.
Longdom Publishing. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma.
Spinner, E., & Yeoh, G. B. (1971). Pyridone-Pyridol Tautomerism in 2-Hydroxypyridines with[11]-Annelated Rings and Oxygen at the-Position. Journal of the Chemical Society B: Physical Organic, 279-289.
Biales, A. D., et al. (2011). Quantification of 2-hydrazinopyridine derivatized steroid hormones in fathead minnow (Pimephales promelas) blood plasma using LC-ESI+/MS/MS.
TutorChase. Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry HL 2025 Notes.
Li, Z., et al. (2024).
Guttman, M., et al. (2021). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. Chemical Reviews, 122(8), 7685-7766.
The Golm Metabolome Database. (2013, August 7). Synonyms of 2-Hydroxypyridine.
Gucinski, A. C., & Reid, G. E. (2011). Fragmentation of doubly-protonated peptide ion populations labeled by H/D exchange with CD3OD. Journal of the American Society for Mass Spectrometry, 22(7), 1255-1265.
ChemicalBook. 2-Hydroxypyridine(142-08-5) MS spectrum.
A Senior Application Scientist's Guide to the Proper Disposal of 2-Hydroxypyridine-D5
For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical compounds. Deuterated molecules like 2-Hydroxypyridi...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical compounds. Deuterated molecules like 2-Hydroxypyridine-D5 are invaluable tools, yet their disposal demands the same rigorous attention to protocol as their application.[1] This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2-Hydroxypyridine-D5, ensuring the protection of laboratory personnel and the environment.
Hazard Assessment: Understanding the Compound
While specific toxicological data for the deuterated form is often limited, the safety profile is assumed to be similar to its non-deuterated counterpart, 2-Hydroxypyridine (also known as 2-Pyridone).[1] This parent compound is classified as hazardous. Therefore, all waste containing 2-Hydroxypyridine-D5 must be managed as regulated hazardous chemical waste.[1][2]
The primary hazards associated with 2-Hydroxypyridine include:
Irritation: It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4][5][6]
These hazards dictate the stringent handling and disposal protocols required. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[1][2][7]
Table 1: Hazard Profile Summary for 2-Hydroxypyridine
| Specific target organ toxicity - single exposure (Category 3), Respiratory system | ⚠️ | Danger | H335: May cause respiratory irritation[3][4] |
Core Principles for Disposal
Effective disposal is rooted in a foundation of established laboratory waste management principles. Adhering to these core tenets minimizes risk and ensures regulatory compliance.
Waste Minimization: The most effective disposal strategy begins with prevention. Order only the quantities of 2-Hydroxypyridine-D5 required for your research to reduce surplus.[8][9] Where feasible, consider reducing the scale of experiments to minimize the volume of waste generated.[8][9]
Segregation: Never mix 2-Hydroxypyridine-D5 waste with incompatible materials.[7][10] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[3][11] Waste streams should be segregated based on their chemical properties (e.g., organic solvents, aqueous solutions, solids).[1][10]
Containment: All chemical waste must be stored in appropriate, clearly labeled containers.[10][12] The container must be chemically compatible with the waste, in good condition, and feature a secure, leak-proof closure.[2][7][13]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for handling 2-Hydroxypyridine-D5 waste from the point of generation to its final collection.
Step 1: Utilize Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This is your primary defense against exposure.[1]
Eye Protection: Chemical splash goggles or safety glasses meeting recognized standards (e.g., ANSI Z87.1) are mandatory.[1]
Hand Protection: Handle with chemically impermeable gloves.[11][14]
Body Protection: A flame-resistant lab coat and closed-toe shoes are required to protect the skin.[1]
Respiratory Protection: All handling and waste consolidation should occur in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of dust or vapors.[1][15]
Step 2: Waste Collection and Container Selection
Collect waste at or near the point of generation in a designated container.
Solid Waste: Collect solid 2-Hydroxypyridine-D5, contaminated lab materials (e.g., weigh boats, gloves, absorbent pads), in a robust, sealable container.
Liquid Waste: Collect solutions containing 2-Hydroxypyridine-D5 in a chemically resistant, leak-proof container with a screw-top cap. The original chemical container is often the best choice for its waste.[2] Do not overfill liquid waste containers; leave at least one inch of headspace to allow for expansion.[13]
Container Compatibility: Ensure the container material is compatible with the waste. Plastic is often preferred for its durability.[8]
Step 3: Accurate and Thorough Labeling
Proper labeling is critical for safety and regulatory compliance. Every waste container must be accurately labeled.
The label must clearly state the words "Hazardous Waste" .[13]
Identify all contents by their full chemical name and approximate concentration or percentage.[13] Do not use abbreviations or chemical formulas.
List the associated hazards (e.g., "Toxic," "Irritant").[13]
Indicate the date when the container first received waste and the date it became full.[13]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[8][13]
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[7][16]
Store incompatible waste types separately within the SAA, using physical barriers or secondary containment if necessary.[7]
The SAA should be inspected weekly for any signs of leakage or container degradation.[7][13]
Do not accumulate more than 55 gallons of hazardous waste at any one time.[2]
Step 5: Arrange for Professional Disposal
Laboratory personnel should not attempt to treat or dispose of this chemical waste themselves.
Contact your institution's Environmental Health & Safety (EHS) or a licensed professional waste disposal service to arrange for pickup.[2][8][17]
Provide the EHS team with all necessary information from the waste label.
Follow your institution's specific procedures for requesting a waste collection.[2]
Emergency Procedures: Spills and Exposure
Accidents require immediate and correct action.
Spill Response
Evacuate and Alert: Evacuate non-essential personnel from the immediate spill area and alert your supervisor.[14][15]
Ventilate: Ensure the area is well-ventilated.
Contain: For a small spill, use an inert absorbent material like sand or vermiculite to contain the substance.[4] Avoid creating dust.[3]
Collect: Carefully sweep or scoop the absorbed material and spilled solid into a designated hazardous waste container.[3][4]
Decontaminate: Clean the spill area thoroughly. All cleanup materials must be disposed of as hazardous waste.[2]
Report: Report the spill to your institution's EHS department.[15]
First Aid for Exposure
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[11][14][18]
Skin Contact: Wash off immediately with plenty of soap and water. Remove all contaminated clothing. If skin irritation occurs, seek medical advice.[4][14]
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5][14]
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[14][18]
Visual Workflow for Disposal Decision-Making
The following diagram outlines the critical decision points and procedural flow for the proper disposal of 2-Hydroxypyridine-D5 waste.
Personal Protective Equipment & Handling Guide: 2-Hydroxypyridine-D5
Executive Summary: The Dual-Risk Profile From the Desk of the Senior Application Scientist: Handling 2-Hydroxypyridine-D5 (CAS: 45503-33-1 for 4-hydroxy isomer, varies for 2-hydroxy; generic deuterated pyridone) presents...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Dual-Risk Profile
From the Desk of the Senior Application Scientist:
Handling 2-Hydroxypyridine-D5 (CAS: 45503-33-1 for 4-hydroxy isomer, varies for 2-hydroxy; generic deuterated pyridone) presents a unique dual-risk profile often overlooked in standard safety data sheets (SDS).
Biological Risk: While less volatile than liquid pyridine, the solid 2-hydroxypyridine scaffold is a potent irritant and potential corrosive (H314/H318) to mucous membranes.
Data Integrity Risk: The "D5" label signifies a high-value deuterated internal standard. It is susceptible to Hydrogen-Deuterium (H/D) Exchange upon exposure to atmospheric moisture.[1]
Core Directive: Your PPE and handling protocol must simultaneously protect the operator from toxicity and the compound from protonation (degradation of isotopic purity).
Hazard Analysis & PPE Matrix
The following recommendations supersede generic "wear gloves" advice by accounting for the specific physical state (hygroscopic powder) and likely solvent vectors (Methanol-d4, DMSO-d6).
GHS Classification Summary[2][3][4]
Signal Word:DANGER
Primary Hazards: H302 (Harmful if swallowed), H314/H318 (Causes severe skin burns/eye damage), H335 (Respiratory irritation).
The PPE Selection Matrix
Body Area
Recommended Equipment
Technical Rationale (The "Why")
Eyes
Chemical Splash Goggles (Indirect Vent)
Critical: Standard safety glasses are insufficient. As a fine powder, 2-Hydroxypyridine-D5 dust can bypass side shields. Upon contact with ocular moisture, it forms a corrosive alkaline solution, causing immediate damage (H318).
Hands (Inner)
Nitrile (4 mil / 0.10 mm)
Acts as a second skin. Taped to lab coat cuffs to prevent wrist exposure.
Hands (Outer)
Nitrile (High Dexterity) or Laminated Film
Solvent Dependent: If dissolving in Methanol or DMSO, standard Nitrile is acceptable. If using Pyridine or Chloroform as a co-solvent, you must use Laminated Film (e.g., Silver Shield®) as these solvents permeate Nitrile in <5 minutes, carrying the toxicant through to the skin.
Respiratory
Fume Hood (Face velocity: 100 fpm)
Primary Control: Engineering controls are superior to respirators. Handling open vials outside a hood risks inhaling dust (H335).
Body
Lab Coat (100% Cotton/Fire Resistant)
Synthetic blends can melt into skin if a flammable solvent (like MeOH) ignites.
Operational Protocol: The "Dry-Chain" Workflow
This protocol is designed to be a self-validating system. If you follow the "Dry-Chain," you automatically mitigate exposure risks.
Phase 1: Preparation & Engineering Controls
Objective: Eliminate static and moisture.
Environment: All handling must occur within a certified chemical fume hood.
Static Control: 2-Hydroxypyridine-D5 is a static-prone powder. Use an anti-static gun or a polonium strip inside the balance chamber.
Why? Static causes powder to "jump" onto gloves and bench surfaces, creating an invisible contamination zone and inhalation hazard.
Atmosphere: If possible, flush the headspace of the stock vial with Argon or Nitrogen immediately after opening.
Phase 2: Weighing & Transfer (The Critical Step)
Objective: Quantitative transfer without loss or exposure.
Don PPE: Put on inner gloves (taped) and outer gloves. Inspect for pinholes.
Tare: Place the receiving vessel (volumetric flask or HPLC vial) on the balance.
Transfer: Use a disposable antistatic spatula . Do not use metal spatulas if the compound is potentially acidic/reactive, though stainless steel is generally safe here.
Technique: Do not pour from the stock bottle. The wide mouth increases moisture uptake (H/D exchange risk).
Seal: Cap the receiving vessel before removing it from the balance enclosure.
Phase 3: Solubilization
Objective: Safe dissolution.
Solvent Addition: Add the deuterated solvent (e.g., DMSO-d6, D2O, Methanol-d4) via syringe through a septum if possible, or carefully in the hood.
Dissolution: Vortex with the cap tightly sealed.
Safety Check: Inspect the cap liner. Pyridine derivatives can degrade certain plastic liners over time, leading to leaks. Use PTFE-lined caps.
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for PPE selection based on the specific workflow.
Caption: Logic flow for selecting Glove material and Eye protection based on physical state and solvent vector.
Waste Disposal & Decontamination
Principle: Treat all waste as if it contains the concentrated parent compound.
Waste Stream
Handling Procedure
Solid Waste
Contaminated gloves, weighing boats, and paper towels must be bagged in a sealed hazardous waste bag labeled "Toxic Organic Solid."
Liquid Waste
Segregate into Non-Halogenated Organic Waste (unless dissolved in Chloroform/DCM). Do not mix with oxidizing acids (Nitric/Perchloric) as pyridine rings can form unstable salts or react violently.
Spill Cleanup
Powder: Do not dry sweep (creates dust). Cover with wet paper towels (using an inert solvent like heptane if water is incompatible, or water if safe) to dampen, then scoop. Liquid: Absorb with vermiculite or sand.
Emergency Response
Eye Contact:Time is critical. Flush immediately for 15 minutes.[2][3] The alkaline nature of pyridines can cause saponification of eye tissue (permanent damage) faster than acids.
Skin Contact: Wash with soap and water.[4][2][3][5][6] Do not use alcohol/solvents to clean skin, as this may enhance absorption.
Inhalation: Move to fresh air. If breathing is difficult, medical attention is required immediately (potential for delayed pulmonary edema).
References
PubChem. (n.d.). 2-Hydroxypyridine (Compound Summary).[7][4][2][3][5] National Library of Medicine. Retrieved October 26, 2023, from [Link]